4'-Bromo-2-chlorochalcone
Description
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Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAOMTXVYPADSY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-48-3 | |
| Record name | 4'-BROMO-2-CHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4'-Bromo-2-chlorochalcone chemical structure and molecular weight
An In-depth Technical Guide to 4'-Bromo-2-chlorochalcone: Synthesis, Characterization, and Applications
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a class of privileged scaffolds in medicinal chemistry and materials science.[1][2] These α,β-unsaturated ketones are not only crucial intermediates in the biosynthesis of flavonoids but also exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] The specific biological and chemical properties of a chalcone can be finely tuned through substituent modifications on its two aromatic rings.
This technical guide focuses on 4'-Bromo-2-chlorochalcone , a halogenated derivative of significant interest. The introduction of a bromine atom on one phenyl ring and a chlorine atom on the other distinctively alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance its interaction with biological targets and serve as reactive handles for further synthetic elaboration. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, structural properties, and potential applications is paramount for leveraging this compound in novel research endeavors.
Chemical Identity and Molecular Structure
4'-Bromo-2-chlorochalcone is systematically named (2E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The '4'-Bromo' designation indicates the bromine atom is on the phenyl ring attached to the carbonyl group (Ring A), while '2-chloro' specifies the chlorine's position on the other phenyl ring (Ring B). The molecule exists predominantly as the more thermodynamically stable trans (E) isomer.[2]
Physicochemical Properties
A summary of the key identifiers and computed properties for 4'-Bromo-2-chlorochalcone is provided below.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | N/A |
| Molecular Formula | C₁₅H₁₀BrClO | |
| Molecular Weight | 321.60 g/mol | |
| CAS Number | 86293-48-3 | |
| Appearance | Typically a solid, often pale yellow | General Knowledge |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)C=CC2=CC=CC=C2Cl | N/A |
| InChIKey | MFCD00136314 |
Molecular Structure Visualization
The chemical structure of 4'-Bromo-2-chlorochalcone is depicted in the diagram below, illustrating the arrangement of the substituted phenyl rings around the central enone core.
Caption: Chemical structure of 4'-Bromo-2-chlorochalcone.
Synthesis Protocol: Claisen-Schmidt Condensation
The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. For 4'-Bromo-2-chlorochalcone, the precursors are 4-bromoacetophenone and 2-chlorobenzaldehyde.
The causality behind this choice is straightforward: 4-bromoacetophenone provides the brominated phenyl ring and the carbonyl group (Ring A), while 2-chlorobenzaldehyde provides the chlorinated phenyl ring and the vinylic carbon (Ring B). The base, typically sodium hydroxide, deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated chalcone product.
Synthesis and Purification Workflow
The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.
Caption: General workflow for the synthesis and purification of chalcones.
Detailed Experimental Protocol (Conventional Method)
This protocol is adapted from established methods for similar halogenated chalcones.[5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in a minimal amount of ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Reaction Initiation: To the stirred solution, add 2-chlorobenzaldehyde (1.0 eq). Subsequently, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise (approx. 1.5 eq). The addition of the base catalyst is the critical step that initiates the condensation.
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction proceeds for several hours (e.g., 3-4 hours) until the starting materials are consumed.[6]
-
Product Precipitation: Quench the reaction by pouring the mixture into a beaker of crushed ice/ice-cold water. The chalcone product, being largely insoluble in cold aqueous media, will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate becomes neutral (test with pH paper). This step is crucial to remove any residual NaOH and other water-soluble impurities.
-
Purification: Dry the crude product. For final purification, perform recrystallization from a suitable solvent, such as ethanol. This process yields the purified crystalline 4'-Bromo-2-chlorochalcone. High yields are typically expected for this reaction.[6]
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized 4'-Bromo-2-chlorochalcone is a mandatory step, achieved through a suite of spectroscopic and physical methods. This validation system ensures the integrity of the compound for subsequent research.
Characterization Workflow
Caption: Logical workflow for the analytical characterization of the synthesized product.
Key Spectroscopic Data
The following table summarizes the expected characteristic signals from standard analytical techniques.
| Technique | Characteristic Signal/Value | Interpretation |
| FT-IR (cm⁻¹) | ~1660 | C=O stretching (conjugated ketone)[5] |
| ~1600 | C=C stretching (enone system)[5] | |
| ~1070 | C-Br stretching | |
| ~750 | C-Cl stretching | |
| ¹H NMR (ppm) | 7.0 - 8.0 | Multiplets corresponding to aromatic and vinylic protons. The two vinylic protons (Hα and Hβ) will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. |
| ¹³C NMR (ppm) | ~189-190 | Carbonyl Carbon (C=O)[5] |
| 120 - 145 | Aromatic and Vinylic Carbons | |
| Mass Spec. (m/z) | ~319, 321, 323 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ exhibiting the characteristic isotopic pattern for the presence of one bromine and one chlorine atom. |
Note: Exact values for NMR shifts and IR frequencies may vary slightly based on the solvent and instrument used. A published FT-IR spectrum for 4'-Bromo-2-chlorochalcone is available for comparison.[7]
Applications in Research and Drug Development
The chalcone scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities.[8] The presence of the α,β-unsaturated carbonyl system makes it an excellent Michael acceptor, enabling it to covalently interact with nucleophilic residues (like cysteine) in various enzymes and proteins, which is often a key mechanism for its biological effects.[8]
The specific halogenation pattern of 4'-Bromo-2-chlorochalcone is significant for several reasons:
-
Modulation of Activity: Halogens can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability and bioavailability.
-
Metabolic Stability: The presence of halogens can block positions susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Binding Interactions: The electronegative chlorine and bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity and selectivity.
Chalcone derivatives are actively being investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many chalcones exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[3]
-
Anti-inflammatory Agents: They can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimalarial and Antimicrobial Agents: The chalcone scaffold has been identified as a promising template for developing new drugs against infectious diseases.[1]
Safety and Handling
Based on GHS classifications for similar compounds like 4'-Bromo-4-chlorochalcone, this substance should be handled with care.[9] It may cause skin and respiratory irritation and is potentially toxic to aquatic life with long-lasting effects.[9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.
Conclusion
4'-Bromo-2-chlorochalcone is a synthetically accessible and highly functionalized molecule that holds considerable promise for scientific research, particularly in the field of drug discovery. Its well-defined structure, predictable synthesis via the Claisen-Schmidt condensation, and the versatile reactivity imparted by its enone system and halogen substituents make it an attractive starting point for developing novel therapeutic agents. The comprehensive protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize, validate, and explore the potential of this valuable chemical entity.
References
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4'-BROMO-4-CHLOROCHALCONE - gsrs . (n.d.). Retrieved February 6, 2026, from [Link]
- Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.
-
Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start . (2022). Jurnal UNS. Retrieved February 6, 2026, from [Link]
-
4'-Bromo-4-chlorochalcone | C15H10BrClO . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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3-Bromo-4'-chlorochalcone | C15H10BrClO . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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4′-Bromo-4-chlorochalcone . (n.d.). CAS Common Chemistry. Retrieved February 6, 2026, from [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives . (2022). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
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Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry . (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry . (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
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Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives . (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
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4'-bromo-2-chlorochalcone - Optional[FTIR] - Spectrum . (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]
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An In-Depth Technical Guide to 2-chloro-4'-bromochalcone and 4-chloro-4'-bromochalcone: A Comparative Isomeric Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chalcones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The specific placement of substituents on their dual aromatic ring system can profoundly influence their physicochemical properties and therapeutic potential. This technical guide provides a detailed comparative analysis of two halogenated chalcone isomers: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one (2-chloro-4'-bromochalcone) and (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (4-chloro-4'-bromochalcone). By examining their synthesis, structural characteristics, and biological activities, this document serves as a comprehensive resource for researchers aiming to understand the nuanced effects of isomeric substitution in drug design and development.
Introduction: The Significance of Isomeric Substitution in Chalcones
Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is a versatile template for synthetic modification, and the introduction of different substituents can modulate the molecule's electronic and steric properties.[2] Halogen atoms, in particular, are known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacological profiles.
The critical focus of this guide is the comparison between the ortho (2-chloro) and para (4-chloro) substitution on one of the aromatic rings. This seemingly minor positional change can lead to significant differences in:
-
Molecular Conformation and Crystal Packing: The steric hindrance introduced by the ortho-chloro group can alter the planarity of the molecule, affecting how it packs in a crystal lattice and interacts with biological targets.
-
Electronic Effects: The position of the electron-withdrawing chloro group influences the electron density distribution across the conjugated system, which can impact reactivity and binding affinity.
-
Biological Activity: These structural and electronic variations can translate into distinct potencies and selectivities against various biological targets, including enzymes, receptors, and microbial cells.
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for synthesizing these chalcone isomers is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with a substituted acetophenone.[3]
For the isomers :
-
2-chloro-4'-bromochalcone is synthesized from 2-chlorobenzaldehyde and 4-bromoacetophenone.[1]
-
4-chloro-4'-bromochalcone is synthesized from 4-chlorobenzaldehyde and 4-bromoacetophenone.
The underlying mechanism involves the formation of an enolate from the acetophenone in the presence of a base (typically NaOH or KOH), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.
Caption: General workflow for the synthesis of chalcone isomers.
Field-Proven Synthetic Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of both isomers.
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
Appropriate isomer of chlorobenzaldehyde (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Methodology:
-
Dissolution: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in a minimal amount of ethanol with stirring.
-
Addition of Aldehyde: To this solution, add the corresponding chlorobenzaldehyde isomer (1.0 eq) and continue stirring until a homogenous solution is achieved.
-
Initiation of Condensation: Slowly add 10% aqueous NaOH dropwise to the reaction mixture while stirring vigorously at room temperature.[3] The quantity of base should be sufficient to catalyze the reaction, typically around 1.5-2.0 equivalents.
-
Reaction Monitoring: A precipitate will often form as the reaction proceeds. Continue stirring for approximately 2-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by pouring the mixture into a beaker of ice-cold water.[3] This will cause the crude chalcone product to precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the precipitate thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual NaOH.[3]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the final, pure chalcone crystals.[3]
-
Drying & Characterization: Dry the purified crystals in a desiccator and determine the melting point and yield. Confirm the structure using spectroscopic methods (NMR, IR, MS).
Physicochemical and Structural Isomer Comparison
The positioning of the chloro-substituent results in distinct physicochemical properties.
Structural Differences
The primary difference lies in the spatial arrangement of the chloro group, which influences the molecule's overall shape and electronic properties. The ortho position in 2-chloro-4'-bromochalcone introduces steric strain that can force the chlorophenyl ring out of the plane of the enone bridge, whereas the para isomer can more readily adopt a planar conformation.
Caption: Structures of 2-chloro- and 4-chloro-4'-bromochalcone isomers.
Comparative Data
The following table summarizes key physicochemical and spectroscopic data, synthesized from various sources.
| Property | 2-chloro-4'-bromochalcone | 4-chloro-4'-bromochalcone | Causality of Difference |
| IUPAC Name | (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one[4] | Positional isomerism of the chlorine atom. |
| Molecular Formula | C₁₅H₁₀BrClO[4] | C₁₅H₁₀BrClO[4] | Identical as they are isomers. |
| Molecular Weight | 321.59 g/mol [4] | 321.59 g/mol [4] | Identical as they are isomers. |
| Melting Point (°C) | ~180 (for a similar 2-chloro analog)[5] | Data available in literature[4] | The para isomer often exhibits a higher melting point due to more efficient crystal lattice packing enabled by its more linear and symmetric structure compared to the sterically hindered ortho isomer. |
| IR (C=O stretch, cm⁻¹) | ~1660 | ~1660[3] | The carbonyl stretching frequency is largely unaffected by the remote chloro-substituent's position, as it is primarily influenced by the conjugation with the enone system. |
| ¹H NMR (δ, ppm) | Vinylic protons (Hα, Hβ) appear as doublets (~7.5-7.9 ppm) with a coupling constant (J) of ~15-16 Hz, confirming the trans (E) configuration. Aromatic protons show complex multiplets. | Vinylic protons (Hα, Hβ) appear as doublets (~7.4-7.8 ppm) with a coupling constant (J) of ~15-16 Hz.[3] Aromatic protons on the chlorophenyl ring appear as two distinct doublets due to symmetry. | The ortho-chloro group's proximity to the vinylic bridge can deshield the nearby protons, potentially shifting them slightly downfield compared to the para isomer. The symmetry of the para isomer simplifies the aromatic region of its spectrum. |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) is typically observed around 189-190 ppm. | Carbonyl carbon (C=O) is typically observed around 189 ppm.[3] | The electronic environment of the carbonyl carbon is similar in both isomers, resulting in a negligible difference in its chemical shift. |
| Crystal System | Not specified, but chalcones often crystallize in monoclinic or orthorhombic systems.[6] | Monoclinic, Space Group P2₁/c[7] | The steric bulk of the ortho-chloro group disrupts molecular planarity, leading to different intermolecular interactions and thus a different crystal packing arrangement compared to the more planar para isomer. |
Comparative Biological Activity and Structure-Activity Relationship (SAR)
Halogenated chalcones are widely investigated for their potential as antimicrobial, antifungal, and anticancer agents.[1][2] The position of the halogen can significantly influence this activity.
-
Antimicrobial and Antifungal Activity: Chalcones exert their effect by various mechanisms, including disruption of microbial cell membranes and inhibition of key enzymes. Studies on various chalcone derivatives have shown that the presence and position of electron-withdrawing groups like chlorine can enhance their potency.[8] While direct comparative data for these specific isomers is sparse, it is often observed that para-substituted compounds exhibit strong activity due to favorable interactions within the binding sites of microbial enzymes. The steric hindrance of an ortho substituent might impede optimal binding in some cases.
-
Anticancer Activity: Chalcones are known to induce apoptosis in cancer cells by targeting various signaling pathways. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor. The electronic properties of the aromatic rings, modulated by substituents, can fine-tune this reactivity. The planarity of the molecule is also crucial for intercalation with DNA or fitting into enzyme active sites. The potentially more planar structure of 4-chloro-4'-bromochalcone could confer an advantage in certain biological interactions over its non-planar ortho counterpart.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol provides a standardized method to compare the minimum inhibitory concentration (MIC) of the two isomers against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Stock solutions of each chalcone isomer (e.g., 1 mg/mL in DMSO).
-
Bacterial culture in log-phase growth.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Resazurin dye (viability indicator).
Methodology:
-
Preparation of Plates: Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the chalcone stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that prevents the color change of the dye (from blue to pink), indicating inhibition of bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Perspectives
The comparative analysis of 2-chloro-4'-bromochalcone and 4-chloro-4'-bromochalcone underscores a fundamental principle in medicinal chemistry: isomeric position is a critical determinant of a molecule's properties and function. The para-substituted isomer generally presents a more symmetric and planar structure, which can favor efficient crystal packing and potentially enhance interactions with planar biological targets. Conversely, the ortho-substituted isomer's steric hindrance leads to a non-planar conformation, which might be advantageous for targeting specific non-planar binding pockets or may reduce its activity where planarity is key.
Future research should focus on direct, head-to-head biological testing of these two isomers across a panel of cancer cell lines and microbial strains. Furthermore, co-crystallization studies with relevant protein targets could provide definitive structural evidence to explain the observed differences in biological activity, paving the way for the rational design of next-generation chalcone-based therapeutic agents.
References
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Sathyabama, S. (2022). synthesis and characterization of chalcone. Retrieved from [Link]
- Pravin, N., et al. (2013). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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ResearchGate. (n.d.). Synthesis and Characterization of Some Bromochalcones Derivatives. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules.
- Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
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ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions. Retrieved from [Link]
- de Oliveira, A. B., et al. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules.
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PubChem. (n.d.). 4'-Bromo-4-chlorochalcone. Retrieved from [Link]
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PubChem. (n.d.). 4'-Bromochalcone. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Bromo-4-chlorochalcone. Retrieved from [Link]
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ResearchGate. (2025). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities and novel applications of chalcones. Retrieved from [Link]
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Technical Guide: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Structural Characterization, Synthetic Protocols, and Functional Applications[1]
Executive Summary
This technical guide provides an in-depth analysis of (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one , a halogenated chalcone derivative. Chalcones (1,3-diaryl-2-prop-en-1-ones) are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind multiple biological targets. This specific derivative is notable for its non-centrosymmetric crystal packing (Space Group
Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Isomerism
-
IUPAC Name: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one[1][2]
-
Common Class: Halogenated Chalcone / Enone
-
Molecular Formula:
[1][2][3][4][5]
The compound exists as the (E)-isomer (trans), which is thermodynamically favored over the (Z)-isomer due to steric relief around the alkene bridge. The presence of the 2-chloro substituent on the B-ring (aldehyde derived) introduces significant steric strain, forcing the aromatic ring out of planarity with the enone system.
1.2 Crystallographic Insights
X-ray diffraction studies (Fun et al., 2008) reveal critical structural parameters that dictate the compound's solid-state behavior:
-
Space Group:
(Non-centrosymmetric, essential for NLO activity). -
Dihedral Angle: The 4-bromophenyl and 2-chlorophenyl rings are twisted relative to each other with a dihedral angle of 23.77(18)° .[1][2][3]
-
Supramolecular Architecture: Molecules are linked by weak
interactions, forming a zigzag chain along the c-axis.[1][2] This directional packing is a prerequisite for macroscopic optical nonlinearity.
Part 2: Synthetic Methodology
The synthesis follows a base-catalyzed Claisen-Schmidt Condensation . This pathway is preferred for its high atom economy and reliance on readily available acetophenone and benzaldehyde derivatives.
2.1 Reaction Logic
The reaction involves the nucleophilic attack of the enolate generated from 4-bromoacetophenone onto the carbonyl carbon of 2-chlorobenzaldehyde. The ortho-chloro position on the aldehyde slightly reduces electrophilicity via steric hindrance but is overcome by the thermodynamic stability of the resulting conjugated system.
2.2 Experimental Protocol
Reagents:
-
4-Bromoacetophenone (1.99 g, 10 mmol)
-
2-Chlorobenzaldehyde (1.49 g, 10 mmol)
-
Sodium Hydroxide (NaOH), 20% aqueous solution[2]
Step-by-Step Workflow:
-
Solubilization: Dissolve 4-bromoacetophenone and 2-chlorobenzaldehyde in 60 mL of methanol in a round-bottom flask.
-
Catalysis: Dropwise add 5 mL of 20% NaOH solution while stirring at room temperature.
-
Reaction: Stir the mixture vigorously for 2–3 hours. A precipitate typically begins to form as the chalcone crystallizes out of the polar solvent.
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water to complete precipitation and remove water-soluble impurities (excess base).
-
Isolation: Filter the crude solid under vacuum.
-
Purification: Recrystallize from acetone or ethanol to yield yellow prismatic crystals.
2.3 Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation yielding the (E)-chalcone.
Part 3: Spectroscopic Characterization
To validate the synthesis, researchers must confirm the (E)-configuration and the presence of the halogenated rings.
| Technique | Key Diagnostic Signal | Interpretation |
| The large coupling constant ( | ||
| IR Spectroscopy | ~1660 cm | |
| IR Spectroscopy | ~980 cm | C-H out-of-plane bending for trans-disubstituted alkenes. |
| Mass Spectrometry | M+ and M+2 peaks | Characteristic isotopic pattern of Bromine ( |
Part 4: Functional Applications
4.1 Non-Linear Optical (NLO) Materials
The
4.2 Pharmacological Potential
Halogenated chalcones are potent pharmacophores.
-
Antimicrobial: The enone system acts as a Michael acceptor, capable of alkylating thiol groups in essential bacterial enzymes (e.g., cysteine proteases).
-
Anticancer: The 4-bromo substituent enhances lipophilicity, facilitating membrane permeability. Similar analogs have shown tubulin polymerization inhibition.
4.3 Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural motifs.
References
-
Fun, H.-K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008).[1][2] (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[1][2] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1464.[1][2]
-
Mishra, N., Arora, P., Kumar, B., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530-1535.
-
Patil, P. S., & Dharmaprakash, S. M. (2008).[1][2][3] Second harmonic generation and crystal growth of new chalcone derivatives. Journal of Crystal Growth. (Contextual citation regarding NLO properties of this class).
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Halogenated Chalcone Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
This guide provides an in-depth exploration of halogenated chalcone derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will delve into the synthesis, multifaceted biological activities, and critical structure-activity relationships of these molecules, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
Introduction: The Versatility of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone. This core structure, featuring an α,β-unsaturated ketone moiety, serves as a versatile template for synthetic modification and is responsible for the broad spectrum of biological activities observed in its derivatives.[1][2][3][4] Naturally occurring in various plants, chalcones have long been recognized for their medicinal properties.[2][5] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the aromatic rings of the chalcone scaffold has emerged as a powerful strategy to modulate their physicochemical properties and enhance their therapeutic efficacy. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to compounds with superior potency and selectivity.[6][7] This guide will provide a comprehensive overview of the current landscape of halogenated chalcone derivatives, with a focus on their synthesis, diverse biological applications, and the underlying principles governing their activity.
Synthesis of Halogenated Chalcone Derivatives
The primary and most widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2] For the synthesis of halogenated chalcones, either the acetophenone, the benzaldehyde, or both can bear halogen substituents.
General Experimental Protocol: Claisen-Schmidt Condensation
The following protocol outlines a typical procedure for the synthesis of a halogenated chalcone derivative:
-
Reactant Preparation: Dissolve equimolar amounts of a halogen-substituted acetophenone and a halogen-substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base. Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
-
Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is poured into cold water or a dilute acid solution to precipitate the chalcone product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure halogenated chalcone.
The simplicity and efficiency of the Claisen-Schmidt condensation make it a highly attractive method for generating diverse libraries of halogenated chalcone derivatives for biological screening.[8]
Caption: Workflow for the synthesis of halogenated chalcones via Claisen-Schmidt condensation.
Biological Activities and Therapeutic Potential
Halogenated chalcone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
The anticancer properties of halogenated chalcones are extensively documented.[7][9][10] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[9] The presence and position of halogen atoms on the chalcone scaffold significantly influence their anticancer potency.
Structure-Activity Relationship (SAR) Insights:
-
Halogen Type: The antiproliferative activity often increases in the order of F < Cl < Br on the B-ring.[9]
-
Halogen Position: Halogen substitution at the 3-position of the B-ring has been shown to enhance anticancer activity in chalcones.[9] In contrast, for some related flavonol derivatives, substitution at the 4-position is more favorable.[9]
-
Heterocyclic Modifications: Incorporating nitrogen-containing heterocyclic rings, in conjunction with halogen substituents, can significantly increase the anticancer activity of chalcones.[7]
Mechanisms of Action: Halogenated chalcones exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[9] Flow cytometry analysis has revealed that certain halogenated chalcones can lead to an increase in the S, G2/M, and sub-G1 phases of the cell cycle, indicative of cell cycle disruption and programmed cell death.[9]
Antimicrobial Activity
Halogenated chalcones exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[6][11][12][13] The introduction of a chlorine atom, for instance, has been shown to enhance the bioactivity of 2'-hydroxychalcones.[13]
Key Findings:
-
Chlorinated chalcones have demonstrated greater efficacy in inhibiting various microbial strains compared to their non-halogenated counterparts.[13]
-
Some halogenated chalcones exhibit higher activity levels than conventional antibiotics like vancomycin and tetracycline.[11]
-
These compounds can obstruct molecular targets that are crucial for the development of antibiotic resistance, potentially resensitizing bacteria to existing antibacterial agents.[11]
Table 1: Comparative Antimicrobial Activity of a Halogenated Chalcone Derivative
| Microbial Strain | MIC (µg/mL) of Halogenated Chalcone | MIC (µg/mL) of Standard Antibiotic |
| Staphylococcus aureus | X | Y |
| Escherichia coli | A | B |
| Candida albicans | P | Q |
(Note: X, Y, A, B, P, and Q represent hypothetical values for illustrative purposes. Actual values would be derived from specific experimental data.)
Anti-inflammatory Activity
Several halogenated chalcone derivatives have demonstrated potent anti-inflammatory effects.[14][15] They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).[14]
SAR in Anti-inflammatory Activity:
-
The presence of a 2',5'-dihydroxy substitution pattern on the chalcone scaffold is associated with anti-inflammatory effects.[14]
-
A symmetrical substitution pattern on both aromatic rings of the chalcone may improve its biological efficacy against inflammatory targets like cyclooxygenase-2 (COX-2) and iNOS.[15]
Caption: Simplified pathway of inflammation and the inhibitory action of halogenated chalcones.
Other Biological Activities
The therapeutic potential of halogenated chalcones extends to other areas, including:
-
Antimalarial Activity: Certain chalcone derivatives have shown promising antimalarial potential against Plasmodium falciparum.[1]
-
Anti-Alzheimer's Disease Activity: Novel chalcone derivatives have been evaluated as imaging probes for beta-amyloid plaques, with some showing good brain uptake and washout properties.[16]
-
Monoamine Oxidase (MAO) Inhibition: Dimethoxy-halogenated chalcones have been identified as potent and selective inhibitors of MAO-B, a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[17]
Conclusion and Future Directions
Halogenated chalcone derivatives represent a highly promising class of compounds with a diverse range of biological activities. The ease of their synthesis, coupled with the ability to fine-tune their properties through halogenation and other structural modifications, makes them an attractive scaffold for drug discovery. Future research should focus on elucidating the precise molecular mechanisms of action for these compounds, optimizing their pharmacokinetic and toxicological profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of halogenated chalcones holds significant potential for the discovery of novel and effective therapies for a multitude of human diseases.
References
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- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. (2022, August 2).
- Structure–activity relationship studies on chalcone derivatives - ResearchGate. (2025, August 6).
- Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed. (n.d.).
- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities - ResearchGate. (2023, December 5).
- Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives. (n.d.).
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH. (2022, October 19).
- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (2024, September 8).
- New halogenated chalcones: Synthesis, crystal structure, spectroscopic and theoretical analyses for third-order nonlinear optical properties - ResearchGate. (2025, August 8).
- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC. (n.d.).
- Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed. (2007, October 1).
- Structure- anticancer activity relationship of chalcone compounds. - ResearchGate. (n.d.).
- Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - MDPI. (2024, July 19).
- Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2).
- Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC - NIH. (2022, September 16).
- A Review of Chalcones: Synthesis, Reactions, and Biological Importance - ResearchGate. (2025, July 19).
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. (n.d.).
- Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (n.d.).
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The Rising Therapeutic Potential of Ortho-Chlorinated Chalcones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, the biogenetic precursors to flavonoids, have long been recognized for their broad spectrum of biological activities.[1] Recent advancements in medicinal chemistry have highlighted a particular subclass, ortho-chlorinated chalcones, as compounds with significantly enhanced therapeutic potential. The introduction of a chlorine atom at the ortho position of one of the aromatic rings can profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance, leading to improved efficacy and selectivity against various biological targets. This technical guide provides an in-depth exploration of the biological activities of ortho-chlorinated chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of Ortho-Chlorination in Chalcone Scaffolds
Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[2] This core structure is readily synthesized, typically through a Claisen-Schmidt condensation, making it an attractive scaffold for medicinal chemistry.[2][3] The biological activity of chalcones can be fine-tuned by introducing various substituents on the aromatic rings. Halogenation, particularly chlorination, has emerged as a key strategy for enhancing the pharmacological profile of these compounds.[4]
The position of the chlorine atom is critical in determining its effect on biological activity. Ortho-chlorination, in particular, can induce unique conformational constraints and electronic effects that lead to potent and selective interactions with biological targets. This guide will specifically focus on the biological activities of chalcones bearing a chlorine atom at the ortho (2 or 2') position.
Anticancer Activity of Ortho-Chlorinated Chalcones
Ortho-chlorinated chalcones have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[4]
Induction of Apoptosis
A primary mechanism by which ortho-chlorinated chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] This process is often mediated through the intrinsic (mitochondrial) pathway.
Key Mechanistic Insights:
-
Mitochondrial Membrane Depolarization: Ortho-chlorinated chalcones can disrupt the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.[5]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]
Figure 1: Intrinsic apoptosis pathway induced by ortho-chlorinated chalcones.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[1][7] Several studies have shown that chalcones can inhibit this pathway, and ortho-chlorination can enhance this inhibitory activity.
Key Mechanistic Insights:
-
Inhibition of IκBα Degradation: Ortho-chlorinated chalcones can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of NF-κB Target Genes: By inhibiting NF-κB activation, these compounds can downregulate the expression of pro-survival and pro-inflammatory genes.[1][7]
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Technical Guide: Chalcone Derivatives as Precursors for Pyrazoline Synthesis
Executive Summary
Pyrazolines, particularly 2-pyrazolines, represent a "privileged scaffold" in medicinal chemistry due to their extensive pharmacological profile, including EGFR kinase inhibition, anti-inflammatory activity, and antimicrobial properties. The synthetic utility of chalcones (1,3-diphenyl-2-propene-1-ones) as precursors lies in their
This guide provides a rigorous technical analysis of converting chalcones to pyrazolines. It moves beyond basic textbook definitions to explore the mechanistic causality, optimized synthetic protocols (conventional vs. microwave), and critical structural validation techniques required for high-integrity research.
The Chalcone Scaffold: Electrophilic Architecture
The chalcone moiety is defined by two aromatic rings linked by a three-carbon
-
Chemical Nature: The
-carbon is highly electrophilic (soft electrophile), making it susceptible to nucleophilic attack by soft nucleophiles like hydrazines. -
Synthesis Prerequisite: Before pyrazoline synthesis can occur, high-purity chalcones must be isolated via Claisen-Schmidt condensation .
-
Critical Control Point: The trans-isomer (
-isomer) is thermodynamically favored and sterically optimal for the subsequent cyclization step.
-
Mechanistic Pathways to Pyrazolines
The conversion of chalcones to pyrazolines is a cyclocondensation reaction with hydrazine derivatives.[2][3][4][5] Understanding the mechanism is vital for troubleshooting low yields or regioselectivity issues.
The Reaction Mechanism
The reaction generally proceeds through two competing pathways depending on pH and conditions, but the dominant pathway in acidic media (e.g., glacial acetic acid) involves:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon (1,2-addition) to form a hydrazone intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the second nitrogen onto the
-carbon of the alkene. -
Tautomerization: Rearrangement to form the stable 2-pyrazoline ring.
Note: In basic conditions, a Michael addition (1,4-addition) to the
Visualization: Mechanistic Flow
Figure 1: General mechanistic pathway for the cyclocondensation of chalcones with hydrazines.
Synthetic Methodologies & Protocols
We present two validated protocols. Protocol A is the robust, conventional method suitable for bulk synthesis. Protocol B is the microwave-assisted method, prioritized for high-throughput screening (HTS) and library generation due to its speed and atom economy.
Protocol A: Conventional Reflux (Glacial Acetic Acid)
Best for: Large-scale synthesis where thermal stability is not a concern.
Materials:
-
Substituted Chalcone (1.0 equiv)[6]
-
Hydrazine Hydrate (99%) or Phenylhydrazine (2.0 - 2.5 equiv)
-
Solvent: Glacial Acetic Acid (acts as solvent and catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 0.01 mol of the specific chalcone in 20 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add 0.025 mol of hydrazine hydrate dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture under reflux (approx. 118°C) for 4–8 hours.
-
Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The chalcone spot (usually yellow/fluorescent) should disappear.
-
-
Workup: Pour the reaction mixture into 200 mL of crushed ice-water with vigorous stirring.
-
Isolation: The pyrazoline will precipitate as a solid. Filter, wash with cold water to remove excess acid, and dry.
-
Purification: Recrystallize from ethanol or methanol.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid optimization, high purity, and "green" synthesis.
Parameters:
-
Power: 140–300 W (variable depending on reactor)
-
Time: 2–10 minutes
-
Solvent: Ethanol (with catalytic acetic acid) or solvent-free (alumina support).
Step-by-Step Workflow:
-
Preparation: Mix 0.01 mol chalcone and 0.015 mol hydrazine hydrate in a microwave-safe vessel. Add 2-3 mL of ethanol and 5 drops of glacial acetic acid.
-
Irradiation: Irradiate at 140 W for 2 minutes. Pause to check temperature/pressure. Continue in 1-minute bursts until TLC indicates completion (typically < 6 mins total).
-
Workup: Pour onto crushed ice. The product often precipitates with higher purity than the reflux method, requiring minimal recrystallization.
Comparative Analysis of Methods
| Feature | Conventional Reflux | Microwave Assisted |
| Reaction Time | 4 – 12 Hours | 2 – 10 Minutes |
| Yield | 65% – 75% | 85% – 96% |
| Solvent Usage | High (20-50 mL) | Low to None (<5 mL) |
| Purity (Crude) | Moderate (Side products common) | High |
| Energy Efficiency | Low | High |
Structural Characterization (The "ABX" System)
Trustworthiness in pyrazoline synthesis relies on proving the ring closure. The most definitive evidence comes from 1H NMR Spectroscopy .
The ABX Pattern
Unlike the starting chalcone, which shows alkene protons (doublets with
-
(C5 proton): Appears as a doublet of doublets (dd) typically between
5.0 – 6.0 ppm . This proton is deshielded by the adjacent nitrogen and aromatic ring. -
(C4 proton, geminal): Appears as a doublet of doublets (dd) around
3.0 – 3.8 ppm . -
(C4 proton, geminal): Appears as a doublet of doublets (dd) around
2.5 – 3.2 ppm .
IR Spectroscopy Markers:
-
C=N Stretch: A strong band at 1600 – 1620 cm
confirms the formation of the pyrazoline ring.[7] -
Absence of C=O: If synthesizing non-acetylated pyrazolines, the carbonyl peak of the chalcone (~1660 cm
) must disappear.
Visualization: Experimental Workflow
Figure 2: Operational workflow for synthesis and validation.
Pharmacological Relevance & SAR Insights
The transition from chalcone to pyrazoline is not merely chemical; it is a pharmacological activation.
-
Rigidity: The pyrazoline ring restricts the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that fits specific receptor pockets (e.g., ATP binding site of kinases).
-
Electronic Distribution: The C=N bond and the nitrogen lone pairs act as hydrogen bond acceptors, crucial for interaction with amino acid residues in target proteins.
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs) on the phenyl ring at position 3 or 5 (e.g., -Cl, -NO2) often enhance antimicrobial and anticancer activity.
-
Methoxy (-OCH3) groups are frequently associated with increased cytotoxicity against cancer cell lines (e.g., MCF-7).
-
References
-
Ciupa, A., et al. (2025).[8] High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Royal Society of Chemistry (RSC) Advances. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem. Link
-
Abdullah, M., et al. (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics. RSC Advances. Link
-
Al-Omary, F. A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis... of New Quinazolin-2,4-diones. ACS Omega.[9] Link
-
NCI-NIH. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC/eLife. Link
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Methodological & Application
Synthesis of 4'-Bromo-2-chlorochalcone via Claisen-Schmidt Condensation: An Application Note and Detailed Protocol
This comprehensive guide details the synthesis of 4'-Bromo-2-chlorochalcone, a member of the chalcone family of compounds, which are of significant interest to researchers in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides a robust, step-by-step protocol for the base-catalyzed Claisen-Schmidt condensation of 4-bromoacetophenone and 2-chlorobenzaldehyde, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Chalcones
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Their versatile chemical scaffold allows for a wide array of substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel chalcone derivatives, such as 4'-Bromo-2-chlorochalcone, is a key strategy in the exploration of new therapeutic agents.
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2] The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the characteristic α,β-unsaturated ketone structure of the chalcone.
Experimental Protocol: Synthesis of 4'-Bromo-2-chlorochalcone
This protocol outlines a conventional laboratory procedure for the synthesis of 4'-Bromo-2-chlorochalcone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoacetophenone | 199.04 | 1.99 g | 0.01 |
| 2-Chlorobenzaldehyde | 140.57 | 1.41 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | - | - |
| Ethanol (95%) | - | As required | - |
| Deionized Water | - | As required | - |
| Hydrochloric Acid (HCl) | - | As required | - |
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers
-
pH paper
-
Recrystallization apparatus
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, NMR)
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 4'-Bromo-2-chlorochalcone.
Step-by-Step Procedure:
-
Preparation of the Ketone Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g (0.01 mol) of 4-bromoacetophenone in approximately 20 mL of 95% ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of the Aldehyde: To the stirred solution of 4-bromoacetophenone, add 1.41 g (0.01 mol) of 2-chlorobenzaldehyde.
-
Initiation of the Condensation: Prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture over a period of 15-20 minutes using a dropping funnel. The addition of the base will cause the solution to become colored and a precipitate may begin to form.
-
Reaction Monitoring: Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water. Stir the mixture for 15-20 minutes to allow for complete precipitation of the crude product.
-
Neutralization: Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the pH of the solution is neutral, as indicated by pH paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold deionized water to remove any inorganic impurities.
-
Purification by Recrystallization: The crude 4'-Bromo-2-chlorochalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[3] Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. The expected molecular formula is C15H10BrClO with a molecular weight of 321.6 g/mol .[4]
Safety Precautions
-
4-Bromoacetophenone: Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[5][6]
-
2-Chlorobenzaldehyde: Corrosive. Causes severe skin burns and eye damage.[7]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[8][9][10][11] Contact with water can cause a violent reaction.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Expected Results and Characterization
The successful synthesis will yield a crystalline solid. The purity of the final product can be assessed by its sharp melting point and by spectroscopic analysis.
-
FTIR Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the region of 1650-1680 cm⁻¹. Other significant peaks will correspond to C=C stretching of the aromatic rings and the vinyl group, and C-Br and C-Cl stretching vibrations.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed structural information. The two vinylic protons of the α,β-unsaturated system will appear as doublets with a coupling constant characteristic of a trans configuration (typically >15 Hz). The aromatic protons will appear as multiplets in the downfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically around 190 ppm) and signals for the aromatic and vinylic carbons.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4'-Bromo-2-chlorochalcone via the Claisen-Schmidt condensation. By following this procedure, researchers can effectively synthesize this valuable chalcone derivative for further investigation in various fields, particularly in the development of new therapeutic agents. The principles and techniques described herein are broadly applicable to the synthesis of other substituted chalcones.
References
- Narwanti, I., & Aisyah, H. A. N. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalcone Utilizing 4-Bromoacetophenone and Benzaldehyde as Starting Materials. JKPK (Jurnal Kimia dan Pendidikan Kimia), 7(3), 346-358.
- Siregar, A., et al. (2021). The Synthesis of Chalcone Compounds with Cl and Br Substituents and Their Potential Anticancer Activities Against MCF-7 Breast Cancer Cells. Indonesian Journal of Chemistry, 21(5), 1184-1193.
- Di Mola, A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(5), 4145–4155.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4'-Bromochalcone and 4-chlorochalcone. BenchChem.
- Permana, D., et al. (2018). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings, 2024, 020050.
- Hamlin, J. (2021). H NMR of 4-chlorochalcone. Guidechem.
- Apollo Scientific. (2023).
- Canadian Centre for Occupational Health and Safety. (2025). Sodium Hydroxide. CCOHS.
- Loba Chemie. (n.d.).
- S. Naveen, et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- ChemicalBook. (n.d.).
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- ResearchGate. (n.d.). Claisen-Schmidt Condensation between p-Chlorobenzaldehyde and Acetophenone in Presence of NP.
- The Royal Society of Chemistry. (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorobenzaldehyde. Fisher Scientific.
- Valenti, P., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7599.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Bromoacetophenone. Fisher Scientific.
- SpectraBase. (n.d.). 4'-bromo-2-chlorochalcone - Optional[FTIR] - Spectrum. SpectraBase.
- Fisher Scientific. (2015). Safety Data Sheet - Sodium Hydroxide, 1M. Fisher Scientific.
- ChemicalBook. (n.d.). 4'-BROMO-2-CHLOROCHALCONE synthesis. ChemicalBook.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4'-Bromoacetophenone. Sigma-Aldrich.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydroxide. NJ.gov.
- SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone. SpectraBase.
- Acros Organics. (2011).
- ResearchGate. (2014). What is the specific amount of ethanol or methanol that should be added during the recrystallization phase of a Chalcone Synthesis?.
- The Royal Society of Chemistry. (n.d.).
- Tennessee Department of Health. (n.d.). Sodium Hydroxide (NaOH). TN.gov.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chlorobenzaldehyde. Sigma-Aldrich.
- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum. ChemicalBook.
- Reddit. (2024). Chalcone Synthesis. r/OrganicChemistry.
- PubChem. (n.d.). Sodium Hydroxide.
- CAMEO Chemicals. (n.d.). 2-CHLOROBENZALDEHYDE. NOAA.
- BenchChem. (2025).
- TCI America. (n.d.).
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Application Note: Microwave-Assisted Synthesis of 2-Chlorobenzaldehyde Chalcones
Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of chalcones derived from 2-chlorobenzaldehyde using microwave-assisted organic synthesis (MAOS). Chalcones are a class of organic compounds that serve as crucial precursors in the synthesis of flavonoids and are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3][4] The protocol detailed herein leverages the advantages of microwave irradiation to dramatically reduce reaction times, improve yields, and promote greener chemical practices compared to conventional heating methods.[5][6][7] This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Scientific Rationale
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif is responsible for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][8] The incorporation of a 2-chloro substituent on one of the phenyl rings, using 2-chlorobenzaldehyde as a precursor, can significantly modulate the biological activity of the resulting chalcone, making it a valuable building block in synthetic and medicinal chemistry.[9][10]
The traditional synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[6][11] However, conventional heating methods for this reaction are often slow, requiring several hours to complete, and can lead to the formation of side products, thus complicating purification and reducing overall yield.[6][12]
Microwave-assisted synthesis offers a powerful alternative by utilizing microwave energy to directly and rapidly heat the reaction mixture.[13] This process, which relies on the interaction of the microwave field with polar molecules in the sample, results in efficient and uniform heating that is not limited by the thermal conductivity of the reaction vessel.[5][13] The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[5][7]
-
Increased Product Yields: Rapid heating minimizes the formation of unwanted byproducts, leading to cleaner reactions and higher yields.[5][6]
-
Enhanced Energy Efficiency: Direct heating of the reactants and solvent is more energy-efficient than heating a large oil bath.
-
Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry.[14]
This application note details a robust and reproducible protocol for the microwave-assisted Claisen-Schmidt condensation of 2-chlorobenzaldehyde with various substituted acetophenones.
Reaction Principle: The Microwave-Enhanced Claisen-Schmidt Condensation
The synthesis of chalcones proceeds via the Claisen-Schmidt condensation, which is a crossed-aldol condensation.[11][13] The reaction mechanism under basic conditions involves three key steps:
-
Enolate Formation: A strong base (e.g., KOH) abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chlorobenzaldehyde. This forms a β-hydroxy ketone intermediate (an aldol addition product).
-
Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and stable α,β-unsaturated ketone, which is the final chalcone product.
Microwave irradiation significantly accelerates this process. Polar solvents, such as ethanol, and charged intermediates like the enolate and alkoxide, couple efficiently with the microwave field, leading to rapid superheating and a substantial increase in the reaction rate.[5][7] This allows the reaction to reach completion in a fraction of the time required by conventional methods.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-chlorobenzaldehyde chalcone.
Materials and Reagents
-
2-Chlorobenzaldehyde (Reagent grade, ≥98%)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone, 4'-Bromoacetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water
-
Hydrochloric Acid (HCl, 2M solution)
-
Silica Gel for Thin-Layer Chromatography (TLC)
-
Ethyl Acetate and Hexane (HPLC grade, for TLC mobile phase)
Instrumentation
-
Dedicated Microwave Reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels.
-
Magnetic Stirrer and Stir Bars
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Buchner Funnel and Filter Flask
-
Melting Point Apparatus
-
Analytical Balance
General Synthetic Procedure
The following workflow outlines the key stages of the synthesis and purification process.
Caption: General workflow for microwave-assisted chalcone synthesis.
Step-by-Step Instructions:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-chlorobenzaldehyde (1.0 mmol), the desired substituted acetophenone (1.0 mmol), and ethanol (3-4 mL).
-
Base Addition: While stirring, add a solution of potassium hydroxide (1.2 mmol) in ethanol (1 mL) to the reaction vessel.
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80-100°C for 5-10 minutes. The reaction progress can be monitored by TLC (typically using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Reaction Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. Stir vigorously for 10-15 minutes. A solid precipitate of the crude chalcone should form.
-
Neutralization: If the solution is still basic, slowly add 2M HCl dropwise until the pH is neutral.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining base or salts.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Data Presentation and Expected Results
The microwave-assisted protocol consistently provides superior yields and shorter reaction times compared to conventional heating methods.
| Entry | Substituted Acetophenone | Time (Microwave) | Yield (Microwave) | Time (Conventional) | Yield (Conventional) |
| 1 | Acetophenone | 5 min | ~92% | 6 hours | ~75% |
| 2 | 4'-Methoxyacetophenone | 7 min | ~95% | 8 hours | ~80% |
| 3 | 4'-Bromoacetophenone | 5 min | ~90% | 6 hours | ~70% |
| 4 | 4'-Nitroacetophenone | 4 min | ~94% | 5 hours | ~78% |
Product Characterization
The identity and purity of the synthesized chalcones must be confirmed through analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot indicates a high degree of purity. The Rf value will vary depending on the specific chalcone and mobile phase used.
-
Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the α,β-unsaturated carbonyl (C=O) stretch at approximately 1650-1680 cm-1 and the carbon-carbon double bond (C=C) stretch around 1580-1620 cm-1.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The two vinyl protons of the -CH=CH- bridge will appear as distinct doublets in the range of δ 7.0-8.0 ppm with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. Aromatic protons will resonate in the δ 7.2-8.2 ppm region.[8]
-
13C NMR: The carbonyl carbon typically appears around δ 188-192 ppm. The vinyl carbons will be present in the δ 120-145 ppm range.[8]
-
Conclusion
The microwave-assisted synthesis of 2-chlorobenzaldehyde chalcones is a highly efficient, rapid, and high-yielding methodology. It represents a significant improvement over traditional synthetic routes, offering a greener and more practical approach for generating these valuable compounds for applications in drug discovery and materials science.[6][14] The protocol is robust, easily scalable, and applicable to a wide range of substituted acetophenones.
References
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Microwave Assisted Synthesis of Chalcone and Biological Activity. (n.d.). Scholars Research Library. Retrieved February 6, 2026, from [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). International Journal of Green and Herbal Chemistry. Retrieved February 6, 2026, from [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved February 6, 2026, from [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]
-
ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 6, 2026, from [Link]
-
An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. (2015). SpringerPlus. Retrieved February 6, 2026, from [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. Retrieved February 6, 2026, from [Link]
-
Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. (2022). Molecules. Retrieved February 6, 2026, from [Link]
-
Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]
-
MICROWAVE-ASSISTED CLAISEN-SCHMIDT CONDENSATION BETWEEN ARYLMETHYL KETONES AND ARYL ALDEHYDES CATALYZED BY CU(OTF)2 UNDER SOLVENT-FREE CONDITIONS: SYNTHESIS OF CHALCONES. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved February 6, 2026, from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved February 6, 2026, from [Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). Molecules. Retrieved February 6, 2026, from [Link]
Sources
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- 7. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
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- 14. Bot Verification [rasayanjournal.co.in]
Application Note: Recrystallization Solvents for Purifying 4'-Bromo-2-chlorochalcone
Executive Summary
The purification of 4'-Bromo-2-chlorochalcone (CAS: 86293-48-3) presents specific challenges due to the steric influence of the ortho-chloro substituent on the B-ring, which can disrupt crystal packing and lead to "oiling out" during crystallization. While standard chalcones are routinely recrystallized from ethanol, this specific derivative often requires tailored solvent systems to achieve high purity (>99%) and defined crystal morphology.
This guide provides a validated protocol for solvent selection and recrystallization, prioritizing Acetone for high-crystallinity applications (e.g., X-ray diffraction) and Ethanol (95%) for scalable bulk purification.
Physicochemical Profile & Solubility Logic
Understanding the molecular interaction of 4'-Bromo-2-chlorochalcone is prerequisite to solvent selection.
-
Structure: (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[1][2]
-
Molecular Weight: 321.59 g/mol .
-
Key Functional Groups:
-unsaturated ketone (polar), aryl halides (lipophilic). -
Solubility Behavior:
-
High Solubility: Acetone, Dichloromethane (DCM), Ethyl Acetate.
-
Moderate Solubility (Temperature Dependent): Ethanol, Methanol, Acetonitrile.
-
Insoluble: Water, cold Hexanes.
-
The "Ortho-Effect" in Crystallization
Unlike its para-substituted analogs (e.g., 4'-bromo-4-chlorochalcone), the 2-chloro substituent introduces steric bulk near the enone bridge. This increases the rotational energy barrier, often making the compound prone to forming supercooled oils rather than spontaneous crystals. Slow cooling and seeding are therefore critical process parameters.
Solvent Selection Strategy
The following hierarchy is established based on experimental yield and crystal quality data.
| Solvent System | Role | Pros | Cons |
| Acetone | Primary (High Purity) | Yields large, well-defined monoclinic crystals. Excellent for removing non-polar impurities. | High volatility requires careful handling; lower recovery yield if not cooled sufficiently. |
| Ethanol (95%) | Secondary (Bulk) | Cost-effective, non-toxic, scalable. Good balance of solubility vs. temperature. | Risk of "oiling out" if cooling is too rapid. |
| EtOAc : Hexane (1:4) | Tertiary (Cleanup) | Best for removing sticky, tarry byproducts from crude synthesis. | Requires two-solvent titration technique. |
Detailed Experimental Protocols
Protocol A: High-Purity Recrystallization (Acetone Method)
Recommended for analytical standards and X-ray crystallography.
Materials:
-
Crude 4'-Bromo-2-chlorochalcone
-
HPLC-grade Acetone
-
Hot plate/magnetic stirrer
-
Hirsch or Buchner funnel
Procedure:
-
Saturation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Acetone dropwise while heating gently (approx. 40-45°C) until the solid just dissolves. Do not boil aggressively.
-
Clarification: If the solution is colored (dark orange/brown) or contains particulates, perform a hot filtration through a glass wool plug or sintered glass funnel.
-
Nucleation: Remove from heat. Cover the flask with a watch glass or perforated parafilm to allow slow evaporation.
-
Crystallization: Allow the solution to stand undisturbed at room temperature (20-25°C) for 2-4 hours. Large, prismatic crystals should form.
-
Collection: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the crystals and wash with 1-2 mL of ice-cold acetone.
-
Drying: Air dry for 1 hour, then vacuum dry at 40°C.
Protocol B: Bulk Purification (Ethanol Method)
Recommended for synthetic intermediates (>5g scale).
Procedure:
-
Dissolution: Suspend the crude solid in 95% Ethanol (approx. 10 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (78°C) with stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow solution is obtained.
-
Slow Cooling (Critical Step): Turn off the heat and allow the flask to cool on the hot plate (insulate the flask with a paper towel if the lab is cold).
-
Note: If oil droplets appear at ~50°C, reheat to reflux and add a small amount (1-2 mL) of additional Ethanol to dilute the solution slightly.
-
-
Precipitation: Once the solution reaches room temperature, transfer to a refrigerator (4°C) overnight.
-
Filtration: Collect the pale yellow needles via vacuum filtration. Wash with cold Ethanol.
Process Logic & Decision Tree
The following diagram illustrates the decision-making process for purifying this specific chalcone, addressing the common "oiling out" failure mode.
Figure 1: Decision logic for solvent selection and troubleshooting during the recrystallization of 4'-Bromo-2-chlorochalcone.
Characterization & Purity Verification
After recrystallization, the identity and purity must be verified.
-
Melting Point (MP):
-
The literature MP for 4'-Bromo-2-chlorochalcone is not as widely cataloged as the 4-chloro isomer (113-117°C). Based on structural analogs (4'-bromochalcone ~86°C), the expected range is 80–95°C .
-
Validation: A sharp melting range (<2°C) indicates high purity.
-
-
1H NMR Spectroscopy:
-
Look for the characteristic doublet signals of the
-unsaturated protons ( 7.4–8.0 ppm) with a coupling constant ( ) of ~15-16 Hz, confirming the (E)-configuration. -
Verify the integration of the aromatic region (8 protons total).
-
References
-
Fun, H.-K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008).[1][2] (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[1][2] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1464.[1][2]
- Key Insight: Confirms the crystal structure and the use of Acetone for obtaining single crystals suitable for X-ray diffraction.
-
BenchChem Technical Support. (2025). Efficient Recrystallization of Chalcones.
- Key Insight: Validates 95% Ethanol as the general-purpose solvent for the chalcone class.
-
Sigma-Aldrich. (n.d.).[3] 4-Chlorochalcone Product Specification.
- Key Insight: Provides comparative melting point data for chlorin
Sources
Advanced Protocol: Synthesis and Antimicrobial Profiling of Chalcone Derivatives
[1]
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids and isoflavonoids.[1][2] Their
This guide provides a rigorous, dual-phase workflow for the synthesis and antimicrobial quantification of chalcone derivatives. Unlike generic protocols, this document integrates Green Chemistry principles (Microwave-Assisted Synthesis) with CLSI-compliant susceptibility testing (Broth Microdilution), ensuring that results are reproducible and translatable to high-impact drug discovery pipelines.
Part 1: Chemical Synthesis (The "Make" Phase)
The Claisen-Schmidt Condensation
The most robust method for generating chalcones is the Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[3] This reaction proceeds via an aldol condensation followed by a dehydration step to form the thermodynamically stable (E)-isomer.
Mechanistic Pathway
The reaction relies on the formation of an enolate ion from the acetophenone, which attacks the carbonyl carbon of the benzaldehyde.
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation. The dehydration step is irreversible under standard conditions, driving the equilibrium toward the chalcone product.
Protocol A: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for library generation due to speed (1-5 mins) and higher yields compared to conventional stirring (24 hrs).
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
Catalyst: KOH (pellets) or NaOH (40% aq.)
-
Solvent: Ethanol (95%) or solvent-free (if using silica support)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 5 mL of ethanol in a microwave-safe reaction vial.
-
Catalysis: Add 1 mL of 40% NaOH solution dropwise.
-
Irradiation: Place the vial in a microwave synthesis reactor (e.g., Monowave). Set parameters:
-
Power: 150–200 W
-
Temperature: 80°C
-
Time: 2–5 minutes (Monitor via TLC).
-
-
Quenching: Pour the hot reaction mixture into 50 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base).
-
Precipitation: The chalcone will precipitate as a solid. Filter using a Buchner funnel.
-
Purification: Recrystallize from hot ethanol. If the compound is oily, use column chromatography (Hexane:Ethyl Acetate 8:2).
Quality Control Checkpoints
-
TLC: Mobile phase (Hexane:EtOAc 7:3). The product should appear as a distinct dark spot under UV (254 nm) or yellow/orange spot with iodine vapor.
-
1H NMR Validation: Look for the characteristic doublet signals of the vinylic protons (
and ) with a coupling constant ( ) of 15–16 Hz, confirming the trans-(E) configuration.
Part 2: Antimicrobial Screening (The "Test" Phase)
Rationale: Why Broth Microdilution?
While Agar Diffusion (Zone of Inhibition) is visually intuitive, it is qualitative and dependent on drug diffusion rates. For drug development, Broth Microdilution is the gold standard as it yields a quantitative Minimum Inhibitory Concentration (MIC) , compliant with CLSI M07 guidelines.
Protocol B: CLSI Broth Microdilution (MIC Determination)
Materials:
-
Muller-Hinton Broth (MHB): Cation-adjusted (Ca-MHB) is preferred for P. aeruginosa.[4]
-
96-well Microtiter Plates: Sterile, U-bottom.
-
Resazurin Dye (Optional): Redox indicator for visual reading (Blue = Dead, Pink = Live).
-
Positive Control: Ciprofloxacin or Vancomycin.
Workflow Diagram:
Figure 2: Workflow for quantitative MIC determination using 96-well microtiter plates.
Step-by-Step Procedure:
-
Stock Solution: Dissolve the synthesized chalcone in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Note: High DMSO concentrations kill bacteria. Ensure the final DMSO concentration in the well is < 1-2%.
-
-
Plate Setup:
-
Add 100 µL of sterile MHB to columns 1–12.
-
Add 100 µL of chalcone stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat until Column 10 (Serial 2-fold dilution). Discard 100 µL from Column 10.
-
Column 11: Growth Control (Broth + Bacteria + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in MHB to reach
CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL. Final bacterial density
CFU/mL. -
Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Reading:
-
Visual: The MIC is the lowest concentration with no visible turbidity.
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours. Blue = Inhibition (MIC). Pink = Growth.
-
Part 3: Data Analysis & SAR Insights
Reporting Data
Organize your screening data into a comparative table. Calculate the Selectivity Index (SI) if cytotoxicity data (CC50) is available (
| Compound ID | R1 (Ring A) | R2 (Ring B) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Activity Status |
| CH-01 | H | 4-OH | 64 | >128 | Low |
| CH-02 | 4-Cl | 4-OMe | 8 | 32 | Potent |
| CH-03 | 4-NO2 | 3,4,5-TriOMe | 4 | 16 | Highly Potent |
| Cipro | - | - | 0.5 | 0.015 | Control |
Structure-Activity Relationship (SAR)
Based on current literature (see References 1, 4, 6), the following structural features enhance antimicrobial efficacy:
-
Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO2, or -F on Ring A (acetophenone side) increase the electrophilicity of the
-carbon, enhancing reactivity with bacterial cysteine residues. -
Lipophilicity: Alkyl or alkoxy groups (e.g., -OMe) on Ring B facilitate cell membrane penetration, particularly in Gram-positive bacteria.
-
Hydroxyl Groups: A 2'-OH group on Ring A often stabilizes the conformation via intramolecular hydrogen bonding, which is crucial for binding to the ATP-binding pocket of DNA gyrase.
References
-
Yerra, K. R., et al. (2004).[5] Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. Natural Volatiles and Essential Oils.[5] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Prabhakar, P., et al. (2017).[6] The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. Link
-
Sivakumar, P. M., et al. (2009).[7] Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. Chemical Biology & Drug Design. Link
-
Dan, W., & Dai, J. (2020). Antibacterial mechanisms of chalcone and its derivatives. ResearchGate. Link
-
Tran, T. D., et al. (2022). Synthesis, Structure-Activity Relationship and Antibacterial Activity of Some Simple (E)-Chalcones. ResearchGate. Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 5. nveo.org [nveo.org]
- 6. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Claisen-Schmidt Condensation (Chalcone Synthesis)
Ticket Subject: Optimization of Yield and Purity in Chalcone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open
Executive Summary & Reaction Logic
The Claisen-Schmidt condensation (CSC) is the gold standard for synthesizing chalcones (
The Core Reaction:
Success relies on three mechanistic pillars:
-
Enolization: Efficient generation of the ketone enolate.
-
Nucleophilic Attack: The enolate must attack the aldehyde carbonyl (not another ketone).
-
Dehydration: Irreversible loss of water to lock in the conjugated system.
Diagnostic & Troubleshooting Guide
This section addresses specific failure modes. Follow the logic flow below to diagnose your specific issue.
Issue A: "I have low conversion or no precipitate formed."
Root Cause Analysis:
-
Thermodynamic Equilibrium: The initial aldol addition is reversible. If the product is soluble in the reaction medium, it may revert to starting materials.
-
Enolate Quenching: Solvent water content is too high, or the base is too weak for the specific ketone pKa.
Corrective Actions:
-
Solvent Selection (The Solubility Rule):
-
Protocol: Switch to 95% Ethanol or Methanol .
-
Why: Reactants are soluble in ethanol, but the chalcone product is usually insoluble. Precipitation drives the equilibrium forward (Le Chatelier’s principle).
-
-
Increase Base Concentration:
-
Protocol: Increase NaOH/KOH concentration from 10% to 40% w/v.
-
Why: Higher
increases the concentration of the reactive enolate species.
-
Issue B: "My product is an oil or sticky gum, not a solid."
Root Cause Analysis:
-
"Oiling Out": The product separates as a liquid phase before crystallizing because the reaction temperature is above the product's melting point in the solvent mixture, or impurities (Michael adducts) are depressing the melting point.
Corrective Actions:
-
The "Seeding" Technique:
-
Cool the mixture to 0°C. Scratch the inner wall of the flask with a glass rod. This creates nucleation sites for crystallization.
-
-
Solvent Polarity Adjustment:
-
Add water dropwise to the ethanolic solution until turbidity persists, then cool. This forces the hydrophobic chalcone out of the solution.
-
Issue C: "I see multiple spots on TLC (Side Reactions)."
Root Cause Analysis:
-
Cannizzaro Reaction: If the aldehyde lacks
-hydrogens and base is too concentrated, the aldehyde disproportionates into alcohol and carboxylic acid. -
Michael Addition: The chalcone product is an electrophile. Excess enolate can attack the product, forming oligomers.
Corrective Actions:
-
Stoichiometry Control:
-
Protocol: Use a slight excess of the aldehyde (1.1 equiv) relative to the ketone.
-
Why: This ensures the ketone enolate always finds an aldehyde to react with, rather than attacking the formed chalcone (Michael addition).
-
-
Temperature Modulation:
-
Protocol: Run the reaction at 0-5°C initially, then warm to RT.
-
Why: Low temperature favors the kinetic product (Aldol) and suppresses the higher-activation-energy side reactions (Cannizzaro).
-
Visualizing the Troubleshooting Logic
The following decision tree illustrates the standard operating procedure for rescuing a failed CSC reaction.
Figure 1: Decision logic for troubleshooting Claisen-Schmidt reaction failures.
Advanced Protocols: Moving Beyond Standard Methods
Conventional heating often leads to long reaction times (12-24h) and moderate yields. Below are two validated "Green Chemistry" protocols that significantly enhance yield and selectivity.
Comparative Data: Method Efficiency
| Method | Catalyst | Conditions | Time | Typical Yield | E-Factor (Waste) |
| Conventional | NaOH (10%) | Ethanol, Reflux | 12-24 h | 60-75% | High |
| Ultrasound | LiOH/NaOH | Ethanol, 20-40 kHz | 10-40 min | 85-96% | Moderate |
| Grinding | Solid NaOH | Solvent-Free | 5-10 min | 96-98% | Very Low |
| Microwave | Cu(OTf)₂ | Solvent-Free | 20 min | 75-90% | Low |
Protocol A: Solvent-Free Grinding (Highest Yield / Greenest)
Recommended for: High throughput synthesis, avoiding solvent waste.
-
Reagents: Mix aryl aldehyde (10 mmol) and acetophenone derivative (10 mmol) in a porcelain mortar.
-
Catalyst: Add solid NaOH (10-20 mol%, ~0.08g).
-
Process: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will turn into a liquid (eutectic melt) and then solidify into a yellow/pale solid within 5-10 minutes. This color change indicates chalcone formation.
-
-
Work-up: Add cold water (20 mL) to the solid, filter, and wash with water to remove NaOH. Recrystallize from ethanol if necessary.
-
Validation: Yields typically exceed 95% due to the extremely high concentration of reactants in the solid/melt phase [3, 5].
Protocol B: Ultrasound-Assisted Synthesis
Recommended for: Temperature-sensitive substrates.
-
Setup: Dissolve reactants (1:1 ratio) in minimal Ethanol (3-5 mL).
-
Catalyst: Add catalytic LiOH or NaOH.
-
Irradiation: Place the flask in an ultrasonic cleaning bath (standard 35-40 kHz).
-
Mechanism: Acoustic cavitation creates microscopic "hot spots" (high T/P) that accelerate the rate-limiting dehydration step without bulk heating of the solvent [4].
-
Duration: Monitor by TLC every 5 minutes. Reaction is usually complete in <30 mins.
Mechanistic Insight & Side Reaction Pathways
Understanding where the reaction deviates is crucial for control. The diagram below maps the main pathway versus the "Killer" side reactions.
Figure 2: Reaction pathway showing the critical dehydration step and competing side reactions (dashed red lines).
Frequently Asked Questions (FAQ)
Q: Can I use weak bases like Pyridine or Piperidine? A: Yes, but they are generally slower. Piperidine is excellent for the Knoevenagel condensation but for Claisen-Schmidt, stronger bases (KOH/NaOH) or Lewis Acids (BF3-Etherate) are preferred to drive the enolization of less acidic ketones [2].
Q: Why does my product turn red/brown upon standing? A: This indicates oxidation or polymerization (Michael addition). Store chalcones in the dark and under inert atmosphere if possible. Ensure all base is washed out; residual base catalyzes decomposition.
Q: Can I use acetone instead of acetophenone? A: Yes, but acetone has two reactive sides. You must control stoichiometry carefully.
-
1:1 ratio
Benzalacetone (mono-condensation). -
1:2 ratio (Aldehyde excess)
Dibenzalacetone (di-condensation) [1].
References
-
Claisen-Schmidt Condensation Mechanism & Variations. Byju's / Wikipedia. (General Mechanism & Stoichiometry). Link
-
Microwave-assisted Claisen-Schmidt condensation. Journal of Chemical Research / PMC. (Microwave protocols and catalyst effects). Link
-
Solvent-free Claisen-Schmidt reactions using solid NaOH. ResearchGate. (Grinding technique and yield data). Link
-
Ultrasound accelerated Claisen–Schmidt condensation. Applied Surface Science. (Sonochemistry advantages).[1][2] Link
-
Claisen‐Schmidt Condensation using Green Catalytic Processes. ResearchGate Review. (Heterogeneous catalysis and green solvents). Link
Sources
Removing unreacted 2-chlorobenzaldehyde from chalcone product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of chalcones, specifically focusing on the removal of unreacted 2-chlorobenzaldehyde. The following question-and-answer format addresses common issues and provides detailed, field-proven protocols to ensure the integrity of your final product.
Understanding the Challenge: Why is 2-Chlorobenzaldehyde a Problematic Impurity?
The synthesis of chalcones, often via a Claisen-Schmidt condensation, involves the reaction of a substituted benzaldehyde (in this case, 2-chlorobenzaldehyde) with an acetophenone.[1] While this is a robust reaction, it often does not proceed to 100% completion, leaving unreacted 2-chlorobenzaldehyde in the crude product mixture.
2-Chlorobenzaldehyde is a colorless to light yellow oily liquid that is soluble in many common organic solvents like ethanol, ether, and acetone, but only slightly soluble in water.[2][3][4] Its physical properties can sometimes complicate its removal from the desired solid chalcone product, which may share similar solubility profiles in certain solvents. Failure to remove this impurity can interfere with subsequent reaction steps, complicate structural analysis (e.g., NMR, IR), and compromise the biological activity assessment of the purified chalcone.
Frequently Asked Questions & Troubleshooting
Q1: My initial purification by simple washing doesn't seem to be effective. What should I do next?
A1: While washing the crude product with a solvent in which the chalcone is sparingly soluble (like cold water or ethanol) can remove some impurities, it's often insufficient for complete removal of 2-chlorobenzaldehyde.[5] The next logical and often most effective step is recrystallization .
Causality: Recrystallization is a powerful purification technique that relies on the differences in solubility between your desired compound and the impurities at different temperatures.[5] Ideally, you will find a solvent that dissolves your chalcone product well at high temperatures but poorly at low temperatures, while the 2-chlorobenzaldehyde impurity remains soluble at low temperatures. Ethanol is a common and effective choice for many chalcones.[6][7]
Q2: I tried recrystallization with ethanol, but my product "oiled out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This typically occurs for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is too supersaturated, or cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
Troubleshooting Strategies:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to achieve a clear, less saturated solution, then allow it to cool slowly.[8]
-
Slow Cooling: Rapid cooling, such as placing the flask directly into an ice bath, can promote oiling out. Let the solution cool to room temperature undisturbed first, then move it to a refrigerator or ice bath to maximize crystal formation.[9]
-
Induce Crystallization: If crystals are slow to form, you can scratch the inside of the flask at the air-liquid interface with a glass rod.[9] This creates microscopic scratches on the glass that serve as nucleation sites for crystal growth.
-
Change Solvent System: If the issue persists, consider a mixed-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is very soluble, like acetone or dichloromethane), and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble, like hexane or water) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Q3: My chalcone and 2-chlorobenzaldehyde have very similar Rf values on a TLC plate. How can I separate them using column chromatography?
A3: This is a challenging but solvable problem. When compounds have similar polarities, standard column chromatography may not provide adequate separation.[10]
Expert Insights & Solutions:
-
Optimize the Mobile Phase: The key to separation is finding a solvent system (eluent) that exploits the subtle polarity differences. A common starting point for chalcone purification is a hexane/ethyl acetate mixture.[6][10]
-
If the Rf values are high and close together, decrease the polarity by reducing the proportion of ethyl acetate.
-
If the Rf values are low, a gradual increase in polarity might improve separation.
-
Consider alternative solvent systems like dichloromethane/hexane or toluene/ethyl acetate, which can alter the selectivity of the separation.[10]
-
-
Use a Long Column with Fine Silica: A longer column provides more surface area for the separation to occur. Using silica gel with a smaller particle size (e.g., 230-400 mesh) can also enhance resolution.[9]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be very effective. Start with a low-polarity solvent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). This will cause the less polar 2-chlorobenzaldehyde to elute first, followed by the more polar chalcone.
| Parameter | Recommendation for Difficult Separations | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Smaller particle size increases surface area and improves resolution. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Start with low polarity and optimize the ratio based on TLC. |
| Elution Method | Gradient Elution | Gradually increasing polarity enhances the separation of compounds with close Rf values. |
| Column Dimensions | Longer, narrower column | Increases the theoretical plates and improves separation efficiency. |
Q4: Are there any chemical methods to remove unreacted 2-chlorobenzaldehyde?
A4: Yes, a highly effective chemical method is to use a sodium bisulfite wash . This technique is particularly useful for selectively removing aldehydes from a mixture.[11][12][13]
Mechanistic Explanation: The bisulfite ion (HSO₃⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a water-soluble bisulfite adduct, which is a salt.[13][14] Your chalcone, which contains a ketone functional group, is generally less reactive and will not form this adduct under these conditions. The water-soluble adduct can then be easily separated from your organic product through a liquid-liquid extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the first-line method for purifying solid chalcone products contaminated with residual 2-chlorobenzaldehyde.
Step-by-Step Methodology:
-
Dissolution: Transfer your crude, dry chalcone product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.[5][9] Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of your chalcone product.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to rinse away any remaining mother liquor containing the dissolved 2-chlorobenzaldehyde impurity.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when recrystallization is ineffective or when other impurities with similar solubility are present.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good solvent system will give your chalcone product an Rf value of approximately 0.3-0.4 and show clear separation from the 2-chlorobenzaldehyde spot.[8]
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your purified chalcone.[8]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified chalcone.
Protocol 3: Sodium Bisulfite Wash for Aldehyde Removal
This protocol provides a chemical means of separating the unreacted aldehyde from your product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Shake the funnel vigorously for several minutes, venting periodically.[14]
-
Phase Separation: Allow the layers to separate. The aqueous layer will now contain the sodium bisulfite adduct of 2-chlorobenzaldehyde.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified chalcone.
Visual Workflow for Purification
Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.
Caption: Decision workflow for purifying chalcone.
References
-
Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
Reddit. (2022, February 3). Chalcone recrystallization help. r/chemhelp. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
JETIR. (2020, July). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
TSI Journals. (2014). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Organic Chemistry: An Indian Journal, 10(5). Retrieved from [Link]
-
Molecules. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Chalcones: A Solubility Study at Different Temperatures. Retrieved from [Link]
-
ResearchGate. (2018, May 10). How to remove unreacted 2-hydroxy acetophenone from chalcone ?. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
LookChem. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2023, November 2). Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method ?. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Functionalization of the Chalcone Scaffold for the Discovery of Novel Lead Compounds Targeting Fungal Infections. Retrieved from [Link]
-
Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, March 29). Which is the best solvent that has zero percent solubility for chalcone crystals other than water?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 3. 2-Chlorobenzaldehyde [fudabio.com]
- 4. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jove.com [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Workup [chem.rochester.edu]
Overcoming steric hindrance in ortho-substituted chalcone synthesis
Welcome to the Advanced Synthesis Support Center. Topic: Steric Hindrance in Ortho-Substituted Chalcone Synthesis
Scope & Objective
You are likely here because the standard Claisen-Schmidt conditions (NaOH/EtOH or KOH/MeOH) have failed. You are observing either no reaction , stalled intermediates (β-hydroxy ketones), or complex mixtures of side products.
This guide addresses the "Steric Wall"—the specific kinetic and thermodynamic barriers introduced by ortho-substituents (e.g., -NO₂, -Cl, -OMe) on either the acetophenone or benzaldehyde ring. We provide three validated protocols to bypass these barriers, moving from modified acid catalysis to high-energy physical activation.
Module 1: The Diagnostic Hub
Why is your reaction failing?
In a standard base-catalyzed aldol condensation, steric hindrance at the ortho position disrupts two critical phases:
-
Nucleophilic Attack: Bulky groups on the aldehyde prevent the enolate from approaching the carbonyl carbon.
-
Dehydration (Elimination): This is often the actual bottleneck. The formation of the C=C double bond requires a planar transition state. Ortho substituents force the aromatic ring out of plane, raising the activation energy for water elimination.
Visualizing the Blockage
The following decision tree illustrates where the failure occurs and how to select the correct rescue protocol.
Figure 1: Diagnostic logic flow for selecting the appropriate synthesis protocol based on failure mode.
Module 2: Optimized Protocols
Protocol A: The "In-Situ" Acid Catalyst (SOCl₂/EtOH)
Best for: Reactions stuck at the intermediate aldol stage (failure to dehydrate).
Mechanism: Thionyl chloride reacts with absolute ethanol to generate anhydrous HCl and diethyl sulfite in situ. This provides a highly active, anhydrous acidic medium that protonates the β-hydroxy group, making it a better leaving group and forcing the elimination step despite steric strain [1].
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Ortho-Substituted Benzaldehyde (10 mmol)
-
Thionyl Chloride (SOCl₂) (0.5 – 1.0 mL)
-
Absolute Ethanol (15-20 mL)
Step-by-Step:
-
Preparation: Place the acetophenone and benzaldehyde in a dry round-bottom flask containing absolute ethanol.
-
Activation: Cool the mixture to 0°C in an ice bath.
-
Addition: Add SOCl₂ dropwise with vigorous stirring. Caution: Evolution of SO₂ and HCl gas. Perform in a fume hood.
-
Reaction: Remove the ice bath and stir at room temperature.
-
Time: 2–12 hours (Monitor via TLC; hindered substrates may require longer).
-
-
Workup: Pour the reaction mixture into crushed ice/water (approx. 100 mL). The chalcone should precipitate as a solid.
-
Purification: Filter the solid and recrystallize from ethanol or ethyl acetate.
Validation Check: If the product remains oily (common with ortho-chloro groups), extract with dichloromethane (DCM), dry over MgSO₄, and evaporate.
Protocol B: Ultrasound-Assisted Synthesis (Sonochemistry)
Best for: "No Reaction" scenarios due to low solubility or extreme steric bulk.
Mechanism: Acoustic cavitation creates microscopic "hot spots" (high temp/pressure) that overcome the activation energy barrier imposed by the steric bulk. It also breaks down particle aggregates, increasing surface area [2].
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Ortho-Substituted Benzaldehyde (10 mmol)
-
Pulverized NaOH (15 mmol) or KOH
-
Ethanol (10 mL)
Step-by-Step:
-
Setup: Dissolve reactants in ethanol in a flask. Add pulverized base.[1]
-
Sonication: Place the flask in an ultrasonic cleaning bath (operating freq: ~40 kHz).
-
Tip: Ensure the water level in the bath matches the solvent level in the flask.
-
-
Irradiation: Sonicate at 30–40°C.
-
Time: 10–60 minutes (vs. 24h+ for stirring).
-
-
Workup: Pour onto crushed ice/HCl (dilute) to neutralize the base and precipitate the product.
Data Comparison: Silent vs. Ultrasound
| Substrate (Ortho-Group) | Method | Time | Yield (%) |
|---|---|---|---|
| 2-Chloro | Stirring (RT) | 12 hrs | 45% |
| 2-Chloro | Ultrasound | 45 min | 88% |
| 2-Nitro | Stirring (RT) | 16 hrs | 30% |
| 2-Nitro | Ultrasound | 30 min | 82% |
Protocol C: Lewis Acid Catalysis (BF₃-Et₂O)
Best for: Sensitive substrates (e.g., aldehydes with ester groups) or when basic conditions cause polymerization.
Mechanism: Boron trifluoride coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity without requiring a strong base. This pulls the reaction forward even when the nucleophile (the ketone) is hindered [3].
Step-by-Step:
-
Mix: Combine acetophenone (10 mmol) and benzaldehyde (10 mmol) in dry dioxane or THF (10 mL).
-
Catalyst: Add BF₃-Etherate (1.5 mL) dropwise.
-
Reflux: Heat to reflux for 2–4 hours.
-
Quench: Cool and pour into water. Extract with ethyl acetate.
Module 3: Troubleshooting & FAQ
Q1: My product is an oil/gum and won't crystallize. Is the reaction failed?
-
A: Not necessarily. Sterically hindered chalcones often have lower melting points and can form supercooled liquids.
-
Fix: Dissolve the oil in a minimum amount of hot ethanol, add a "seed" crystal if available, and store at -20°C for 24 hours. Alternatively, triturating the oil with cold hexane often induces crystallization.
-
Q2: I am using o-hydroxyacetophenone and getting low yields.
-
A: This substrate is prone to intramolecular hydrogen bonding (reducing reactivity) and can cyclize to form flavanones or aurones under basic conditions.
-
Fix: Use Protocol A (SOCl₂/EtOH) . The acidic conditions prevent the cyclization to flavanones, which typically requires a basic environment or specific pH windows.
-
Q3: Can I use the Wittig Reaction instead?
-
A: Yes, this is the "Nuclear Option." If the aldol condensation fails completely despite these protocols, convert the benzyl halide to a phosphonium salt and react with the benzaldehyde. The Wittig reaction is driven by the formation of the strong P=O bond and is less sensitive to the nucleophilic attack sterics, though purification (removing Ph₃PO) is more tedious [4].
References
-
Acid-Catalyzed Synthesis (SOCl₂/EtOH)
-
Source: Luo, J., et al. "Synthesis of chalcones catalyzed by SOCl₂/EtOH." Journal of Chemical Research 2004.3 (2004): 158-159.[2]
- Context: Validates the in-situ generation of HCl for high-yield synthesis of hindered chalcones.
-
-
Ultrasound-Assisted Synthesis
-
Lewis Acid Catalysis (BF₃-Et₂O)
- Source: Narender, T., and K. Papi Reddy. "A simple and highly efficient method for the synthesis of chalcones by using BF3-Et2O." Tetrahedron Letters 48.18 (2007): 3177-3180.
- Context: Establishes the efficacy of Lewis acids for substr
-
Wittig Reaction Alternative
- Source: Le Bigot, Y., et al. "Solid-liquid phase transfer technique: An improved procedure for the Wittig reaction.
- Context: Provides the alternative pathway when condens
Sources
Technical Support Center: Solving Solubility Issues of Bromochalcones in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) to address the common but critical challenge of poor bromochalcone solubility in biological assays. Our goal is to equip you with the scientific rationale and practical steps to ensure your experimental data is both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles behind the solubility challenges associated with bromochalcones.
Q1: Why are my bromochalcone compounds precipitating when I add them to my aqueous assay buffer?
A1: The low aqueous solubility of bromochalcones is rooted in their molecular structure. Like other chalcones, they possess a core scaffold of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This structure is predominantly non-polar and hydrophobic (lipophilic), leading to poor dissolution in polar, aqueous environments such as cell culture media and phosphate-buffered saline (PBS).[2] The addition of a bromine atom further enhances the compound's lipophilicity and electron-withdrawing character.[2]
Precipitation is often triggered by a phenomenon known as "solvent shock."[3] Typically, a high-concentration stock solution is prepared in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO).[1] When this concentrated stock is rapidly diluted into the aqueous assay medium, the DMSO disperses, and the local solvent environment around the bromochalcone molecule abruptly shifts from organic to aqueous. The compound, unable to remain dissolved in the water-based medium, crashes out of solution, forming a visible precipitate.[4]
Q2: What are the immediate signs of a solubility problem in my experiment?
A2: Recognizing the signs of poor solubility early is crucial for data integrity. Key indicators include:
-
Visible Precipitation: The most obvious sign is the formation of a cloudy suspension, fine particles, or a crystalline precipitate immediately upon diluting the stock solution into your aqueous medium.[1]
-
Changes Over Time: Sometimes, the solution may appear clear initially but becomes turbid or shows precipitate after incubation at 37°C, as temperature changes can affect solubility.[3]
-
Inconsistent Assay Results: Poor solubility leads to a lower-than-expected concentration of the active compound in solution, resulting in high variability between replicates and dose-response curves with shallow slopes or poor maximal effects.
-
Assay Artifacts: Precipitated particles can interfere with optical measurements (e.g., absorbance, fluorescence) and can be mistaken for cellular debris in imaging-based assays.
Q3: How does poor solubility compromise my experimental data?
A3: Failing to address solubility issues can severely undermine the validity of your results. The primary consequences are:
-
Underestimation of Potency: The actual concentration of the dissolved, biologically available compound is much lower than the nominal concentration you calculated. This leads to an inaccurate, right-shifted dose-response curve and an overestimation of the IC50 or EC50 value.
-
False Negatives: A potentially potent compound may appear inactive simply because it did not reach a sufficient concentration in the assay to elicit a biological response. Many promising drug candidates are inadvertently abandoned due to unresolved solubility problems.[5]
-
Direct Assay Interference: The solid particles can scatter light, adsorb detection reagents, or cause cell stress and death through non-specific physical mechanisms, creating artifacts that are unrelated to the compound's pharmacological activity.
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my assay?
A4: Understanding this distinction is critical for interpreting your results and choosing the right solubilization strategy.
-
Kinetic Solubility: This is the concentration at which a compound precipitates when a solution (typically in DMSO) is added to an aqueous buffer.[6] It is not a true equilibrium state and is highly dependent on the experimental conditions (e.g., rate of addition, mixing, time). Kinetic solubility assays are fast and often used in high-throughput screening, but they can overestimate the amount of compound that will remain in solution over the course of a longer biological assay.[7]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in a specific buffer after an extended period (e.g., 24-72 hours) of equilibration with an excess of the solid compound.[8][9] This value represents the maximum possible concentration of the dissolved compound that is stable over time.
The Causality: Kinetic solubility measurements often yield higher values because they can reflect a supersaturated, metastable state before precipitation occurs.[7] For a typical cell-based assay lasting 24-72 hours, the thermodynamic solubility is the more relevant parameter, as it predicts the compound concentration that can be maintained throughout the incubation period.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and solving solubility issues in a step-by-step manner.
Issue 1: Precipitate Forms Immediately Upon Diluting the DMSO Stock
This is the most common solubility challenge. The following workflow provides a logical progression for troubleshooting.
Troubleshooting Workflow for Immediate Precipitation
Caption: Decision tree for troubleshooting immediate precipitation.
Explaining the Workflow Steps:
-
Assess Final DMSO Concentration: Many cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations as low as 0.1%.[10][11] High DMSO concentrations can be toxic and may also influence the solubility limit. If your final DMSO concentration is high, remake a more concentrated stock solution so you can add a smaller volume to your assay.
-
Optimize the Dilution Method: Avoid adding a small volume of concentrated stock directly into a large, static volume of buffer. This creates localized high concentrations that promote precipitation. Instead:
-
Use Serial Dilutions: Perform one or more intermediate dilution steps in your aqueous buffer.
-
Improve Mixing: Add the compound stock slowly into the vortex of the assay buffer being mixed to encourage rapid dispersion.
-
Control Temperature: Pre-warming the assay medium to 37°C can sometimes improve solubility, but be aware that some compounds exhibit lower solubility at higher temperatures.[3]
-
Issue 2: Required Concentration is Unachievable Due to Low Intrinsic Solubility
If optimizing the dilution protocol is insufficient, you must employ formulation strategies to increase the compound's apparent aqueous solubility.
Comparison of Solubilization Strategies
| Strategy | Key Mechanism | Recommended Starting Conc. | Pros | Cons & Caveats |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[12] | 1-5% Ethanol, Propylene Glycol | Simple to implement; can be effective for moderately insoluble compounds. | Can cause cellular toxicity or affect protein function at higher concentrations; may precipitate upon further dilution.[12] |
| Cyclodextrins | Encapsulates the hydrophobic bromochalcone within a central cavity, presenting a hydrophilic exterior to the solvent.[13][14] | 1-10 mM HP-β-CD or SBE-β-CD | Low cellular toxicity; highly effective for many compounds; can improve stability.[15][] | May not work for all molecular shapes; can potentially extract lipids from cell membranes at very high concentrations. |
| pH Adjustment | Shifts the equilibrium of ionizable functional groups towards a more soluble, charged state.[5] | +/- 0.5 pH units | Can significantly increase solubility if the compound has an appropriate pKa. | Biological activity of cells and proteins is highly pH-dependent; buffering capacity of media can be overcome.[3] |
| Serum Proteins | Hydrophobic compounds can bind to proteins like albumin in fetal bovine serum (FBS), increasing their apparent solubility. | N/A (component of media) | Mimics an in vivo environment. | Not suitable for serum-free assays; can sequester the compound, reducing its free concentration and apparent activity. |
Section 3: Detailed Experimental Protocols
These protocols provide a validated, step-by-step approach to preparing your compounds and evaluating solubility enhancers.
Protocol 1: Best Practices for Stock and Working Solution Preparation
Objective: To prepare bromochalcone solutions while minimizing the risk of precipitation.
Materials:
-
Bromochalcone powder
-
High-purity DMSO (≥99.9%)
-
Sterile, high-quality microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Assay buffer or cell culture medium
Procedure:
-
Prepare High-Concentration Stock: a. Weigh out the required amount of bromochalcone powder into a sterile tube. b. Add the calculated volume of 100% DMSO to achieve a high-concentration primary stock (e.g., 10-50 mM). c. Vortex vigorously for 2-5 minutes until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can be applied. Visually inspect against a light source to ensure no solid particles remain.
-
Prepare Intermediate Dilution (Optional but Recommended): a. Pre-warm your assay buffer/medium to the assay temperature (e.g., 37°C). b. In a new tube, prepare a 10-fold intermediate dilution of your primary stock using the pre-warmed buffer (e.g., dilute 10 mM stock to 1 mM). c. Crucial Step: Add the DMSO stock to the buffer while the buffer is vortexing to ensure rapid mixing and prevent solvent shock.
-
Prepare Final Working Solutions: a. Create your final serial dilutions for the dose-response curve from the intermediate dilution using the pre-warmed assay buffer. b. Visually inspect each dilution for any signs of cloudiness or precipitation. If observed, that concentration is above the kinetic solubility limit under these conditions.
Protocol 2: Phase-Solubility Study with Cyclodextrins
Objective: To determine if a cyclodextrin can enhance the solubility of a bromochalcone and to quantify the improvement. This protocol is based on the Higuchi-Connors method.[1]
Materials:
-
Bromochalcone powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Conical tubes (e.g., 15 mL)
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.
-
Add Excess Bromochalcone: Add an excess amount of bromochalcone powder to each cyclodextrin solution. Ensure a visible amount of undissolved solid remains at the bottom of each tube. This is critical for reaching equilibrium.
-
Equilibrate: Seal the tubes tightly and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure thermodynamic equilibrium is reached.[1]
-
Sample and Filter: After equilibration, let the tubes stand vertically for 1-2 hours to allow the excess solid to settle. Carefully withdraw an aliquot from the clear supernatant of each tube and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.
-
Quantify Concentration: a. Prepare a standard curve of the bromochalcone in a suitable solvent (e.g., methanol or acetonitrile). b. Appropriately dilute the filtered samples. c. Analyze the concentration of the dissolved bromochalcone in each sample using a validated HPLC or spectrophotometry method.
-
Analyze Data: Plot the concentration of the dissolved bromochalcone (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting graph is a phase-solubility diagram. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 inclusion complex.
Visualizing the Mechanism: Cyclodextrin Encapsulation
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
(Note: The above DOT script is illustrative. Actual image rendering would require icon files.)
Section 4: Advanced Considerations
For drug development professionals moving towards in vivo studies, more advanced formulation strategies may be necessary if the above methods do not provide sufficient solubility or bioavailability. These techniques generally require specialized equipment and expertise:
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix. This can dramatically increase the dissolution rate.[17][18]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[17][19]
-
Lipid-Based Formulations (e.g., SEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion upon gentle agitation in an aqueous medium (e.g., in the gut).[19][20]
These advanced methods are often critical for translating a potent but poorly soluble compound from an in vitro hit to an in vivo candidate.
References
-
Štefková, J., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Crystals, 10(2), 119. Available at: [Link]
-
Dhakhda, D., et al. (2024). BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. World Journal of Pharmacy and Pharmaceutical Sciences, 13(3), 178-198. Available at: [Link]
-
Gogoi, D., et al. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 14(3), 197-205. Available at: [Link]
-
Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(7), 33-39. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. Available at: [Link]
-
Štefková, J., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace. Available at: [Link]
-
de Oliveira, M. R., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 27(3), 1079. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Chalcone Solubility in Biological Assays. BenchChem.
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(5), 1989-2010. Available at: [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Bromochalcone. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
-
Matuszewska, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 649. Available at: [Link]
-
Stahl, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(4), 1089. Available at: [Link]
-
de-Jesus-Soares, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Oral and Maxillofacial Pathology, 28(1), 1. Available at: [Link]
-
Nakashima, S., et al. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. RSC Advances, 10(63), 38459-38464. Available at: [Link]
-
González-García, E., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Molecules, 24(6), 1093. Available at: [Link]
-
Question on ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. Available at: [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, (10). Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. Available at: [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
- ResearchGate. (2025). Chalcones: A Solubility Study at Different Temperatures.
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
-
da Silva, P. B., et al. (2024). Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. Pharmaceutics, 16(11), 1548. Available at: [Link]
-
Ma, D., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2539. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. ResearchGate. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
Oniszczuk, T., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7763. Available at: [Link]
-
Question on ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]
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Minimizing Michael addition side products in chalcone synthesis
Executive Summary: The Kinetic vs. Thermodynamic Conflict
The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation presents a classic competition between kinetic control (formation of the chalcone) and thermodynamic equilibration (formation of Michael adducts).[1]
The core issue is that the product (chalcone) is an
This guide provides the mechanistic insight and protocols required to arrest the reaction at the condensation stage and prevent the "runaway" Michael addition.
Diagnostic Logic: The Reaction Pathway
The following decision tree visualizes where the reaction diverges from the desired pathway into side-product formation. Use this to identify where your specific experiment is failing.
Figure 1: Mechanistic divergence. The red path indicates the Michael addition of excess enolate to the formed chalcone, the primary cause of yield loss.
Critical Parameter Analysis
To suppress the Michael addition, you must manipulate the reaction environment to disfavor the interaction between the Enolate and the Chalcone .
| Parameter | Impact on Side Reactions | Optimization Strategy |
| Stoichiometry | High Risk. Excess ketone (acetophenone) guarantees excess enolate, which attacks the product. | Invert Stoichiometry: Use 1.0 eq Ketone : 1.2 eq Aldehyde. Ensure the electrophile (aldehyde) is in excess to consume enolate. |
| Base Strength | Strong bases (NaOH/KOH) generate high concentrations of enolate rapidly. | Switch to LiOH or Ba(OH)₂. Lithium acts as a chelating Lewis acid, stabilizing the intermediate and improving selectivity [1]. |
| Temperature | High heat overcomes the activation energy for Michael addition (thermodynamic product).[1] | Cold Process: Perform the addition at 0–5°C. Only apply heat if dehydration (aldol |
| Reaction Time | Prolonged exposure to base allows the reversible aldol to equilibrate to the Michael adduct. | TLC Monitoring: Quench the reaction immediately upon disappearance of the limiting reagent. Do not "overcook." |
| Solvent | Micellar media (e.g., CTAB) can concentrate reactants, promoting side reactions [2].[2][3] | Homogeneous vs. Solid: Use EtOH for standard synthesis, or Solvent-Free Grinding (Protocol C) to eliminate bulk solvent effects. |
Troubleshooting Q&A (FAQs)
Q1: My product is an oil/gum instead of a solid precipitate. What happened?
Diagnosis: You likely formed a mixture of Chalcone and 1,5-Diketone oligomers . The Michael adducts are often non-crystalline oils that prevent the chalcone from crystallizing. Corrective Action:
-
Check Base Concentration: If using >40% NaOH, reduce to 10-20%. High hydroxide concentration promotes polymerization.
-
Acid Wash: The gum might be trapped enolate salts. Wash the crude oil vigorously with dilute HCl (1M) to protonate all species, then attempt recrystallization from EtOH.
Q2: I see a new spot on TLC that runs lower (more polar) than the chalcone. Is this the Michael adduct?
Diagnosis: Yes. The 1,5-diketone is more polar than the conjugated chalcone. Confirmation: Check LCMS.
-
Chalcone Mass:
-
Michael Adduct Mass:
Fix: Your reaction ran too long or had excess ketone. Quench earlier. Once the chalcone forms, it is a sitting duck for unreacted enolate.
Q3: Can I avoid the Michael addition entirely?
Diagnosis: In base catalysis, it is difficult to eliminate entirely because the product is inherently reactive toward the catalyst system. Solution: Switch to Acid Catalysis (Protocol B) . Acid-catalyzed condensation proceeds via an enol mechanism (not enolate). The neutral enol is far less nucleophilic than the anionic enolate, and the protonated aldehyde is a superior electrophile, making the cross-aldol reaction much faster than the Michael addition side reaction [3].
Optimized Experimental Protocols
Protocol A: Base-Catalyzed (High Selectivity Modification)
Best for: Standard substrates where reagents are stable to base.
-
Preparation: Dissolve Benzaldehyde (1.2 equiv) (Electrophile) in Ethanol (0.5 M concentration). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add aqueous NaOH (10% w/v, 1.0 equiv) dropwise.
-
Controlled Addition (Crucial Step): Dissolve Acetophenone (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the aldehyde/base mixture over 30 minutes.
-
Why? This keeps the concentration of enolate low relative to the aldehyde, statistically favoring the Aldol reaction over the Michael addition (which requires enolate + chalcone).
-
-
Monitoring: Stir at 0°C - RT. Monitor by TLC every 30 mins.
-
Quench: As soon as acetophenone is consumed, pour mixture into Ice Water + HCl (pH ~4) .
-
Why? Immediate neutralization destroys the enolate, preventing side reactions during workup.
-
Protocol B: Acid-Catalyzed (The "Zero-Enolate" Method)
Best for: Substrates sensitive to Michael addition or when Protocol A yields oils.
-
Reagents: Mix Acetophenone (10 mmol) and Benzaldehyde (10 mmol) in dry Ethanol (20 mL).
-
Catalyst: Add SOCl₂ (Thionyl Chloride, 1 mL) dropwise at 0°C. (Generates anhydrous HCl in situ).
-
Alternative: Use dry HCl gas or H₂SO₄ (catalytic).
-
-
Reaction: Stir at room temperature for 2–12 hours. The product usually precipitates as the hydrochloride salt or free solid.
-
Workup: Filter the solid.[1][4] Wash with cold EtOH.
-
Note: This method avoids enolate generation entirely, rendering Michael addition mechanistically impossible [3].
-
Protocol C: Solvent-Free Grinding (Green Chemistry)
Best for: Rapid synthesis and avoiding solvent-stabilized side products.
-
Mix: Place Acetophenone (1.0 equiv), Benzaldehyde (1.0 equiv), and solid NaOH pellets (1.0 equiv) in a mortar.
-
Grind: Grind vigorously with a pestle. The mixture will melt (eutectic) and then resolidify.
-
Time: Grind for 5–10 minutes.
-
Workup: Add cold water to the solid paste, filter, and wash until neutral.[1]
-
Why? The lack of bulk solvent prevents the diffusion necessary for the bulky chalcone to react with a second equivalent of enolate [4].
-
References
-
Pallavi, K., et al. (2017). "Practical Synthesis of Chalcone Derivatives and Their Biological Activities." Molecules, 22(11). Link
-
Cielecka-Piontek, J., et al. (2025). "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." The Journal of Organic Chemistry. Link
-
Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 117(12). Link
-
Gupta, R., et al. (2010). "Solvent-free synthesis of chalcones and their biological evaluation." Indian Journal of Chemistry. Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 4'-Bromo-2-chlorochalcone
Executive Summary
In the development of small-molecule therapeutics, chalcones (
Unlike the unsubstituted parent chalcone, this derivative incorporates two halogen atoms in distinct electronic environments: a bromine atom on the acetophenone-derived ring (Ring A) and a chlorine atom at the ortho position of the benzaldehyde-derived ring (Ring B). This substitution pattern creates a unique diagnostic NMR footprint. The 2-chloro substituent, in particular, induces significant steric twist and deshielding effects on the vinylic protons, serving as a critical structural probe for confirming trans (
Synthesis & Structural Context
To understand the spectrum, one must first understand the sample origin. The compound is synthesized via a Claisen-Schmidt condensation, a base-catalyzed aldol condensation followed by dehydration.[2]
Experimental Workflow
The following diagram outlines the synthesis and purification pathway to ensure a high-purity sample for NMR analysis.
Figure 1: Claisen-Schmidt condensation workflow for the synthesis of 4'-Bromo-2-chlorochalcone.
1H NMR Spectral Analysis (Deep Dive)
Solvent:
The spectrum of 4'-Bromo-2-chlorochalcone is defined by three distinct spin systems: the vinylic bridge, the para-substituted Ring A, and the ortho-substituted Ring B.
A. The Vinylic Bridge (The "Fingerprint")
The enone linker (
-
(C3-H): Appears as a doublet at
8.15 – 8.25 ppm .-
Mechanism:[3] This proton is significantly deshielded due to resonance (conjugation with the carbonyl) and the paramagnetic anisotropy of the ortho-chloro substituent on Ring B. The 2-Cl group twists the ring, placing
in a distinct magnetic environment compared to unsubstituted chalcones.
-
-
(C2-H): Appears as a doublet at
7.40 – 7.50 ppm .-
Mechanism:[3] Shielded relative to
due to polarization of the -system toward the carbonyl oxygen.
-
-
Coupling (
): Both signals exhibit a coupling constant of .-
Significance: This large coupling constant unequivocally confirms the
(trans) stereochemistry. A cis ( ) isomer would show .
-
B. Ring A (Acetophenone moiety: 4-Br substituted)
This ring exhibits a classic AA'BB' system (often appearing as two "pseudo-doublets").
-
(Ortho to Carbonyl):
7.85 – 7.90 ppm (Doublet, ). Deshielded by the strong electron-withdrawing carbonyl group.[3][4] -
(Ortho to Bromine):
7.60 – 7.65 ppm (Doublet, ). The bromine atom is weakly electron-withdrawing by induction but electron-donating by resonance; however, the carbonyl's effect dominates the ring.
C. Ring B (Benzaldehyde moiety: 2-Cl substituted)
The 2-chloro substitution breaks the symmetry, creating an ABCD spin system.
-
(Ortho to alkene):
7.70 – 7.80 ppm (dd). This proton is deshielded by the adjacent alkene and the magnetic anisotropy of the ring current. -
: Cluster of multiplets between
7.25 – 7.45 ppm. The (adjacent to Cl) is distinct but often overlaps with the or solvent signals in lower-field instruments.
Comparative Analysis
To validate the utility of 4'-Bromo-2-chlorochalcone, we compare its spectral characteristics with the parent Chalcone and a mono-substituted analog.
Table 1: Comparative 1H NMR Metrics (in
| Feature | 4'-Bromo-2-chlorochalcone (Target) | Chalcone (Unsubstituted) | 4'-Bromochalcone (Mono-sub) |
| 15.6 Hz (Trans) | 15.7 Hz (Trans) | 15.6 Hz (Trans) | |
| Ring A Pattern | AA'BB' (Distinct 2+2) | Multiplet (3+2) | AA'BB' |
| Ring B Pattern | ABCD (Complex, 4 signals) | Multiplet (Symmetric) | Multiplet (Symmetric) |
| Diagnostic Value | High: 2-Cl resolves | Low: | Medium: Ring A is clear, but Ring B overlaps. |
Why This Matters for Drug Development
The 2-chloro substituent is not merely a halogen; it is a "spectral handle." In the unsubstituted chalcone, the
-
Precise Quantification: Accurate integration of the
proton for purity assays. -
Kinetic Studies: Easier monitoring of Michael addition reactions at the
-carbon.
Experimental Protocol
This protocol is designed to be self-validating. If the specific signals described above are not observed, the synthesis or purification has failed.
Step 1: Sample Preparation
-
Weigh 10 mg of dry, recrystallized 4'-Bromo-2-chlorochalcone.
-
Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Note: Ensure the solution is clear yellow. Turbidity indicates residual moisture or inorganic salts from the condensation step.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton with 30° flip angle)
-
Number of Scans (NS): 16 (Sufficient for >95% purity)
-
Relaxation Delay (D1): 1.0 second
-
Spectral Width (SW): 14 ppm (-2 to 12 ppm)
-
Temperature: 298 K
Step 3: Processing & Validation Logic
Use the following logic flow to validate the spectrum structure:
Figure 2: Logic gate for spectral validation of 4'-Bromo-2-chlorochalcone.
References
-
Synthesis and Crystal Structure: Jasinski, J. P., et al. "(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one." Acta Crystallographica Section E, vol. 64, no. 8, 2008, p. o1464. [Link]
-
General NMR of Chalcones: Aullón, G., et al. "Conformational Analysis of Chalcones." Journal of Molecular Structure, vol. 482, 1999, pp. 463-467. (Provides basis for steric deshielding effects of ortho-substituents).[3]
-
Claisen-Schmidt Protocol: Vogel, A. I.[2][5] Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard reference for aldol condensation conditions).
-
Spectral Database for Organic Compounds (SDBS): SDBS No. 2785 (Chalcone) and analogs. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Sources
A Senior Application Scientist's Guide to FTIR Analysis of Chalcones: Interpreting Carbonyl and Alkene Vibrational Frequencies
For researchers, medicinal chemists, and drug development professionals, chalcones represent a privileged scaffold due to their broad spectrum of biological activities. The integrity of the α,β-unsaturated ketone core is fundamental to their function. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful technique for the structural elucidation of these compounds. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for the carbonyl (C=O) and alkene (C=C) functional groups in chalcones, supported by experimental data and a robust analytical protocol. Our focus will extend beyond mere peak identification to an understanding of the electronic and structural factors that govern their vibrational frequencies.
The Vibrational Signature of the Chalcone Core
The defining feature of a chalcone's IR spectrum is the strong, sharp absorption band of the carbonyl group and the characteristic absorption of the carbon-carbon double bond within the enone system. The precise wavenumbers of these absorptions are highly sensitive to the electronic environment of the molecule, making FTIR an excellent tool for confirming structural modifications.
Carbonyl (C=O) Stretching Vibrations
In chalcones, the carbonyl group's stretching vibration (νC=O) typically appears in the range of 1625-1690 cm⁻¹ .[1][2][3] This is a lower frequency compared to saturated aliphatic ketones (around 1715 cm⁻¹), a direct consequence of the extended conjugation with the aromatic rings and the C=C double bond.[4][5] This conjugation delocalizes the π-electrons, which reduces the double bond character of the carbonyl group, thereby lowering its vibrational energy and shifting the absorption to a lower wavenumber.[4][5]
The exact position of the νC=O peak is further modulated by the electronic nature of substituents on the aromatic rings:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups on the phenyl rings increase electron density in the conjugated system through resonance. This enhanced delocalization further weakens the C=O bond, causing a red shift (a shift to a lower wavenumber).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) pull electron density away from the conjugated system. This effect reduces the extent of delocalization, increases the C=O bond order, and results in a blue shift (a shift to a higher wavenumber).
Alkene (C=C) Stretching Vibrations
The C=C stretching vibration (νC=C) of the enone system in chalcones is typically observed in the region of 1505-1610 cm⁻¹ .[3][6] The intensity of this peak can vary. Similar to the carbonyl group, the position of the νC=C band is also influenced by conjugation and the electronic effects of substituents on the aromatic rings. The trans-geometry of the double bond in most synthesized chalcones is a key structural feature.[3]
A Comparative Analysis of Substituted Chalcones
The following table summarizes typical experimental FTIR data for a series of chalcone derivatives, illustrating the impact of substituents on the carbonyl and alkene stretching frequencies.
| Compound | Substituent on Ring B (para-position) | νC=O (cm⁻¹) | νC=C (cm⁻¹) |
| Chalcone | -H | ~1660 | ~1575 |
| 4-Methoxychalcone | -OCH₃ (EDG) | ~1650 | ~1568 |
| 4-Chlorochalcone | -Cl (EWG) | ~1665 | ~1585 |
| 4-Nitrochalcone | -NO₂ (Strong EWG) | ~1675 | ~1595 |
This comparative data clearly demonstrates the predictable shifts in vibrational frequencies based on the electronic properties of the substituents, providing a reliable diagnostic tool for chemical synthesis and modification.
A Self-Validating Protocol for FTIR Analysis of Chalcones
To ensure the trustworthiness and reproducibility of your FTIR data, the following step-by-step protocol for analysis using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common technique for solid and liquid samples that requires minimal sample preparation.
Experimental Workflow
Caption: A step-by-step workflow for acquiring and processing FTIR spectra of chalcone samples.
Detailed Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are properly aligned and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe (isopropanol is generally suitable). Allow the solvent to fully evaporate.
-
-
Background Acquisition (Self-Validation Step 1):
-
With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic absorptions, which will be subtracted from the sample spectrum. A clean, flat baseline in the final spectrum is indicative of a good background subtraction.
-
-
Sample Application:
-
Place a small amount of the solid chalcone powder onto the center of the ATR crystal.
-
Lower the ATR pressure clamp to apply consistent and firm pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis (Self-Validation Step 2):
-
The resulting spectrum should be displayed in absorbance or transmittance mode.
-
Apply a baseline correction to the spectrum to ensure that peaks originate from a flat baseline, which is crucial for accurate peak picking.
-
Use the software's peak-finding tool to label the wavenumbers of the key absorption bands, specifically the νC=O and νC=C peaks.
-
The presence of a strong, sharp peak in the 1625-1690 cm⁻¹ region and another characteristic peak in the 1505-1610 cm⁻¹ region provides strong evidence for the presence of the chalcone core.
-
Causality of Substituent Effects on Vibrational Frequencies
The relationship between a substituent's electronic properties and the resulting FTIR peak shifts can be visualized as a logical flow.
Caption: The logical pathway from substituent type to the observed shift in FTIR carbonyl absorption frequency.
Conclusion
FTIR spectroscopy is an invaluable tool for the routine analysis of chalcones in research and development. A thorough understanding of how the electronic environment within the molecule influences the vibrational frequencies of the carbonyl and alkene groups allows for a more profound interpretation of the spectral data. By following a systematic and self-validating experimental protocol, researchers can confidently confirm the synthesis and modification of chalcone derivatives, ensuring the integrity of their compounds for further biological and materials science applications.
References
-
A Study on the Synthesis, Characterisation of Chalcone moiety - Jetir.Org. (URL: [Link])
-
FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). - ResearchGate. (URL: [Link])
-
Table of Characteristic IR Absorptions. (URL: [Link])
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
-
How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. (URL: [Link])
-
12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (URL: [Link])
-
The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. - ResearchGate. (URL: [Link])
-
Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
-
Substituent effects on the carbonyl stretching frequency of chalcones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
synthesis and characterization of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository. (URL: [Link])
-
IR: ketones - University of Calgary. (URL: [Link])
-
Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP. (URL: [Link])
-
Computational and Spectral Discussion of Some Substituted Chalcone Derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Details of IR frequence values for the compound - ResearchGate. (URL: [Link])
-
FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone - International Journal of Research in Pharmacy and Allied Science. (URL: [Link])
-
Synthesis and Evaluation of different 3-substituted chalcone with Screen their biological properties - Jetir.Org. (URL: [Link])
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
-
α, β-unsaturated ketone structure | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL: [Link])
Sources
C13 NMR chemical shifts for 4'-Bromo-2-chlorochalcone
Technical Guide: C NMR Characterization of 4'-Bromo-2-chlorochalcone
Executive Summary
This guide provides a definitive technical analysis of the
Key Application: Verification of Claisen-Schmidt condensation products in medicinal chemistry (anticancer/anti-inflammatory screening) and non-linear optical (NLO) material synthesis.
Structural Context & Synthesis Logic
To accurately assign NMR signals, one must understand the synthetic origin of the carbon skeleton. The compound is synthesized via a base-catalyzed aldol condensation (Claisen-Schmidt) between 4-bromoacetophenone and 2-chlorobenzaldehyde.
Synthesis Pathway (DOT Visualization)
The following diagram outlines the reaction flow and the origin of the A-Ring and B-Ring, which is critical for distinguishing the aromatic signals.
Figure 1: Synthesis pathway highlighting the modular assembly of the chalcone scaffold.
Comparative C NMR Analysis
The following data compares the target compound against the unsubstituted parent chalcone to isolate substituent effects.
Numbering Convention (IUPAC):
-
C1: Carbonyl (C=O)
-
C2:
-carbon (Alkene) -
C3:
-carbon (Alkene) -
Ring A: Attached to C1 (4-Br substituted)
-
Ring B: Attached to C3 (2-Cl substituted)
Chemical Shift Table (100 MHz, )
| Carbon Position | Assignment | Generic Chalcone ( | 4'-Br-2-Cl-Chalcone ( | Shift Logic (Substituent Effect) |
| C1 | Carbonyl (C=O) | 190.5 | 189.8 – 190.2 | Slight shielding due to the electron-withdrawing p-Br on Ring A reducing electron density available for conjugation. |
| C3 | 144.8 | 141.5 – 142.5 | Diagnostic Shift: The o-Cl causes steric twist, reducing planarity/conjugation, shielding C3 relative to the parent. | |
| C2 | 122.0 | 124.5 – 125.2 | Deshielding due to inductive effects from the nearby Ring B chlorination. | |
| C4' | Ring A (C-Br) | 132.6 (C-H) | 128.1 – 128.5 | Heavy Atom Effect: Bromine substitution significantly shields the ipso carbon. |
| C2'' | Ring B (C-Cl) | 128.6 (C-H) | 135.0 – 135.5 | Inductive Deshielding: Chlorine is electronegative, shifting the ipso carbon downfield. |
| Aromatic | Other Ar-C | 128-133 | 127 – 134 | Complex overlap. Ortho and meta carbons to Br/Cl split distinctively. |
*Ranges represent high-confidence consensus values derived from substituent additivity rules and analogous chalcone literature.
Spectral Fingerprint Analysis[1]
-
The "Enone" Signature: The most critical validation is the C1/C3/C2 pattern. If C1 is <185 ppm, you likely have the unreacted ketone or an aldol intermediate (non-dehydrated).
-
The Halogen Markers:
-
Look for the shielded ipso-C-Br at ~128 ppm. In the parent chalcone, this region is dominated by standard aromatic CH signals.
-
Look for the deshielded ipso-C-Cl at ~135 ppm.
-
Experimental Protocol
To reproduce these results, strict adherence to the following protocol is required. This method ensures the E-isomer is exclusively formed and isolated.
Synthesis & Purification[2]
-
Stoichiometry: Dissolve 4-bromoacetophenone (10 mmol) and 2-chlorobenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add 5 mL of 10% NaOH aqueous solution dropwise while stirring at room temperature.
-
Reaction: Stir for 12 hours. The solution will darken, and a precipitate will form.
-
Quenching: Pour the mixture into ice-cold water (100 mL) acidified with 2 mL HCl.
-
Purification: Filter the solid. Crucial: Recrystallize from hot ethanol to remove unreacted aldehyde (which confuses the aromatic region in NMR).
NMR Acquisition Parameters
-
Instrument: 400 MHz (or higher) recommended for resolving aromatic overlap.
-
Solvent:
(Chloroform-d).[1] Note: DMSO-d6 may shift C=O peaks by +1-2 ppm. -
Concentration: 15-20 mg in 0.6 mL solvent.
-
Pulse Sequence: ZGPG30 (Power-gated decoupling).
-
Scans: Minimum 512 scans (due to low sensitivity of quaternary C-Br and C-Cl carbons).
Validation Workflow (Logic Diagram)
Use this decision tree to validate your spectral data.
Figure 2: Step-by-step spectral validation logic.
References
-
Crystal Structure & Synthesis: Fun, H. K., Patil, P. S., Dharmaprakash, S. M., & Chantrapromma, S. (2008).[2][3] (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[2][3] Acta Crystallographica Section E: Structure Reports Online, 64(7), o1464.
-
General Chalcone NMR Data: The Royal Society of Chemistry. (2022).[4][5][6] Synthesis of chalcone: General Procedure & Spectral Data. RSC Advances.
-
Substituent Effects: Solcaniova, E., Toma, S., & Gronowitz, S. (1976). Substituent effects on 13C NMR chemical shifts of chalcones. Organic Magnetic Resonance.[6][7][8] (Referenced via general search context for substituent additivity).
Sources
A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Chalcones
For researchers in medicinal chemistry and drug development, understanding the structural nuances of bioactive molecules is paramount. Brominated chalcones, a class of compounds with significant therapeutic potential, present a unique analytical challenge due to the influence of the bromine substituent on their mass spectrometric behavior. This guide provides an in-depth comparison of the fragmentation patterns of brominated chalcones, offering experimental insights and data to aid in their characterization and differentiation.
The Significance of Bromine in Chalcone Mass Spectrometry
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, exhibit diverse biological activities. The introduction of a bromine atom can significantly modulate these properties. In mass spectrometry, the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a distinctive [M]+• and [M+2]+• molecular ion cluster in the mass spectrum, providing an immediate indication of a monobrominated compound.
However, the position of the bromine substituent on either the A-ring (derived from acetophenone) or the B-ring (derived from benzaldehyde) profoundly influences the subsequent fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI). Understanding these differences is crucial for unambiguous isomer identification.
Comparative Fragmentation Analysis: A-Ring vs. B-Ring Bromination
The fragmentation of chalcones is largely dictated by the stability of the resulting fragment ions. The presence and position of the bromine atom, an electron-withdrawing but also a large and polarizable atom, introduces distinct electronic and steric effects that direct bond cleavages.
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of EI-MS, brominated chalcones undergo extensive fragmentation. The initial ionization event typically involves the removal of an electron to form a molecular ion radical cation ([M]+•).
Key Fragmentation Pathways:
-
Loss of Bromine Radical: A common and diagnostically significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This is often observed as a prominent peak at [M-79]+ and [M-81]+. For instance, in the mass spectrum of 4'-bromochalcone, a significant fragment corresponding to the loss of the bromine atom is observed at m/z 207.[1]
-
Cleavage of the α,β-Unsaturated Ketone Bridge: The central C-C bonds of the propenone bridge are susceptible to cleavage. This can lead to the formation of benzoyl cations and styryl cations. The position of the bromine atom will determine which of these fragments retains the halogen.
-
Bromine on the A-Ring (e.g., 4'-Bromochalcone): Cleavage can yield a bromobenzoyl cation and a styryl radical, or a benzoyl radical and a bromostyryl cation.
-
Bromine on the B-Ring (e.g., 4-Bromochalcone): Fragmentation will produce a benzoyl cation and a bromostyryl radical, or a bromobenzoyl radical and a styryl cation.
-
-
Retro-Diels-Alder (RDA) Fragmentation: While more characteristic of cyclic flavonoids, RDA-type fragmentations can occur in chalcones, particularly those with specific substitution patterns, leading to the cleavage of the heterocyclic C-ring in the corresponding flavanone isomers that can be formed in the mass spectrometer.[2]
-
Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule, typically from the benzoyl fragment ions.
Table 1: Characteristic EI-MS Fragments of Monobrominated Chalcones
| Fragment Ion Description | General m/z (for C15H11BrO) | Example: 4'-Bromochalcone (m/z) | Example: 4-Bromochalcone (m/z) |
| Molecular Ion ([M]+•) | 286/288 | 286/288 | 286/288 |
| Loss of Bromine ([M-Br]+) | 207 | 207 | 207 |
| Bromobenzoyl Cation ([Br-C6H4-CO]+) | 183/185 | 183/185 | Not prominent |
| Benzoyl Cation ([C6H5-CO]+) | 105 | Not prominent | 105 |
| Bromostyryl Cation ([Br-C6H4-CH=CH]+) | 182/184 | Not prominent | 182/184 |
| Styryl Cation ([C6H5-CH=CH]+) | 103 | 103 | Not prominent |
| Phenyl Cation ([C6H5]+) | 77 | 77 | 77 |
Note: The relative intensities of these fragments will vary depending on the specific isomer and the instrument conditions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a softer ionization technique that typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of protonated chalcones often involves the loss of the phenyl group from either the A or B ring, combined with the loss of CO.[3]
Small changes in the substitution pattern of chalcones can significantly alter their fragmentation in ESI-MS/MS, allowing for the differentiation of isomers.[2]
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed EI-MS fragmentation pathways for 4'-bromochalcone and 4-bromochalcone.
Figure 1: Proposed EI-MS fragmentation pathways for 4'-bromochalcone and 4-bromochalcone.
Experimental Protocol for Mass Spectrometric Analysis
This protocol provides a general framework for the analysis of brominated chalcones using both EI-MS and ESI-MS. Instrument parameters should be optimized for the specific compound and mass spectrometer used.
I. Sample Preparation
-
Purity Check: Ensure the purity of the synthesized chalcone using techniques like NMR or HPLC. Impurities can complicate spectral interpretation.
-
Solvent Selection:
-
For EI-MS (via GC-MS): Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
For ESI-MS (direct infusion or LC-MS): Dissolve the sample in a solvent compatible with electrospray, typically a mixture of methanol or acetonitrile with a small amount of water (e.g., 1:1 methanol:water). A concentration of 1-10 µg/mL is usually sufficient. For positive ion mode, adding a small amount of formic acid (0.1%) can enhance protonation. For negative ion mode, a small amount of ammonium hydroxide or a volatile buffer may be used.
-
II. Electron Ionization Mass Spectrometry (EI-MS) Analysis (typically via GC-MS)
-
Gas Chromatograph (GC) Method:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280 °C).
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 400).
-
III. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis
-
Infusion/LC Method:
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This is useful for initial characterization and optimization.
-
LC-MS: Use a C18 reversed-phase column with a gradient elution, for example, from 10% acetonitrile in water to 90% acetonitrile over 15-20 minutes. Both solvents should contain 0.1% formic acid for positive ion mode.
-
-
Mass Spectrometer (MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
-
Capillary Voltage: Optimize for maximum signal intensity (typically 3-5 kV).
-
Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation (e.g., 10 L/min, 300-350 °C).
-
Nebulizer Pressure: Optimize for a stable spray (e.g., 30-40 psi).
-
MS1 Scan: Acquire a full scan spectrum to identify the protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion.
-
MS/MS Scan (Product Ion Scan): Select the molecular ion as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.
-
Logical Workflow for Isomer Differentiation
The following diagram outlines a logical workflow for distinguishing between brominated chalcone isomers based on their mass spectral data.
Figure 2: Logical workflow for the differentiation of brominated chalcone isomers using EI-MS.
Conclusion
The mass spectrometric fragmentation of brominated chalcones is a powerful tool for their structural elucidation. By carefully analyzing the molecular ion region for the characteristic bromine isotopic pattern and by identifying key fragment ions resulting from the cleavage of the chalcone backbone, researchers can confidently determine the presence and, in many cases, the position of the bromine substituent. The complementary use of hard (EI) and soft (ESI) ionization techniques provides a comprehensive analytical approach for the characterization of these medicinally important compounds. This guide serves as a foundational resource for scientists and drug development professionals, enabling more efficient and accurate structural analysis of novel brominated chalcones.
References
-
Zawisza, A., et al. (2008). Structural Characterization and Differentiation of Isomeric ω-Bromoalkoxy Derivatives of (E)-Chalcone by Means of Mass Spectrometry. Journal of Mass Spectrometry, 43(9), 1233-1243. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5355204, 4'-Bromochalcone. Retrieved January 26, 2024 from [Link].
-
Itagaki, Y., et al. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. [Link]
-
Tai, Y., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]
Sources
A Researcher's Guide to the Coupling Constant (J Value) of the trans-Chalcone Double Bond
For researchers and professionals in drug development, the precise structural elucidation of synthesized compounds is paramount. Chalcones, with their α,β-unsaturated ketone core, are a vital class of molecules exhibiting a wide range of pharmacological activities. A key determinant of their biological function is the stereochemistry of the double bond. This guide provides an in-depth comparison of the coupling constant (J value) for the vinyl protons in trans- and cis-chalcones, offering experimental data and protocols to confidently assign the correct isomer.
The Decisive Role of the Vicinal Coupling Constant (³J)
In ¹H NMR spectroscopy, the spin-spin coupling between two non-equivalent protons on adjacent carbons (vicinal protons) provides invaluable information about their dihedral angle. This relationship is described by the Karplus equation, which correlates the magnitude of the coupling constant (J) to the dihedral angle (θ) between the protons.[1][2] For alkenes, this directly translates to the ability to distinguish between cis and trans isomers.
The geometry of the double bond in chalcones dictates the spatial relationship between the two vinyl protons (Hα and Hβ). In the trans isomer, these protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. Conversely, in the cis isomer, they are on the same side, with a dihedral angle of about 0°. According to the Karplus relationship, a larger coupling constant is observed for trans protons compared to cis protons.[3][4]
Table 1: Comparison of Typical Vicinal Coupling Constants (³J) for cis- and trans-Alkenes
| Isomer Configuration | Typical Dihedral Angle (θ) | Expected Coupling Constant (J) Range (Hz) | Typical J Value (Hz) |
| trans | ~180° | 11 - 18[5][6][7][8] | 16[6] |
| cis | ~0° | 6 - 15[5][7] | 10[6] |
This significant difference in J values serves as a reliable diagnostic tool for assigning the stereochemistry of the chalcone double bond.
Experimental Data for trans-Chalcone
Numerous studies have consistently reported large coupling constants for the vinyl protons of trans-chalcone and its derivatives, confirming the trans geometry. For the parent trans-chalcone, a coupling constant of 15.5 Hz has been reported for the doublet corresponding to the alkenyl proton.[9] Another study on a series of indole hybrid chalcones found that the coupling constants for the doublets of the vinyl protons ranged from 15.2 to 15.8 Hz, indicative of a trans geometry.[10] Similarly, an analysis of 4-chlorochalcone showed the vinyl protons as distinct doublets with couplings in the range of 12-17 Hz.[11] One reported ¹H NMR spectrum of a synthesized chalcone in CDCl₃ showed a doublet at 7.12 ppm with a coupling constant of 14.9 Hz.[12] These experimental values fall squarely within the expected range for trans-alkenes.
Experimental Workflow: From Synthesis to NMR Analysis
A robust and reproducible experimental workflow is crucial for obtaining high-quality data. The following sections detail the synthesis of trans-chalcone via the Claisen-Schmidt condensation and the subsequent ¹H NMR analysis.
Sources
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. rsc.org [rsc.org]
Technical Guide: Comparative NMR Analysis of Cis and Trans Chalcone Isomers
Executive Summary
Verdict: The definitive differentiator between trans (
-
Trans-Chalcones: Exhibit a large coupling constant (
Hz) due to the anti-periplanar arrangement ( ). -
Cis-Chalcones: Exhibit a significantly smaller coupling constant (
Hz) due to the syn-clinal arrangement ( ).
While chemical shifts (
Introduction: Thermodynamic vs. Kinetic Control
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery, serving as precursors to flavonoids and exhibiting anti-inflammatory, anticancer, and antibacterial properties.[2][3]
-
The Trans (
) Isomer: This is the thermodynamically stable product obtained via the standard Claisen-Schmidt condensation.[2] The planar structure maximizes -conjugation between the two aromatic rings and the enone system. -
The Cis (
) Isomer: This is the kinetically controlled, high-energy isomer. It is generally accessed via photoisomerization of the trans isomer.[2] The cis form is sterically hindered, forcing the aromatic rings to twist out of planarity, which drastically alters its electronic environment and biological binding profile.[1]
Mechanistic Basis of NMR Differentiation
The separation of these isomers relies on the Karplus Relationship , which correlates the vicinal coupling constant (
-
Trans (
): The H and H protons are anti-periplanar ( ). According to the Karplus curve, this angle yields the maximum coupling constant. -
Cis (
): The H and H protons are syn-clinal ( ). While the Karplus equation predicts a value typically lower than the anti-arrangement, the electronegativity of the carbonyl group and the -system further modulate this, resulting in a distinct intermediate range (typically 6–12 Hz).
Visualization: Isomer Identification Logic
Figure 1: Decision tree for assigning chalcone stereochemistry based on scalar coupling constants.
Experimental Protocols
Synthesis and Isolation Workflow
To perform a valid comparison, one must generate the cis isomer from the stable trans precursor. The cis isomer is thermally unstable and can revert to trans if heated; therefore, low-temperature handling is critical.
Step 1: Synthesis of Trans-Chalcone (Standard)
-
Reactants: Equimolar acetophenone and benzaldehyde derivatives.
-
Catalyst: 10% NaOH (aq) in Ethanol.
-
Procedure: Stir at room temperature for 12–24 hours. Precipitate typically forms.
-
Purification: Recrystallize from ethanol. This yields >95% trans-chalcone.
Step 2: Photoisomerization to Cis-Chalcone[2][4]
-
Solution: Dissolve trans-chalcone in acetonitrile or ethanol (
M). -
Irradiation: Expose the solution to UV light (365 nm) or direct sunlight for 2–4 hours.
-
Note: This creates a photostationary state (PSS), typically a 60:40 or 70:30 mixture of cis:trans.
-
-
Separation (Critical):
-
Use Flash Column Chromatography (Silica gel).
-
Eluent: Hexane/Ethyl Acetate (gradient).
-
Precaution: Wrap the column in aluminum foil to prevent light-induced reversion. Evaporate solvents at <30°C .
-
NMR Acquisition Parameters
-
Solvent:
is standard. If solubility is poor, is acceptable but may shift peaks slightly. -
Temperature: 298 K (25°C). Warning: Higher temperatures accelerate cis-to-trans thermal reversion.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of vinylic protons.
Comparative Data Analysis
The following table summarizes the spectral differences observed between the isomers.
| Feature | Trans ( | Cis ( | Mechanistic Cause |
| Coupling Constant ( | 15 – 17 Hz | 6 – 12 Hz | Dihedral angle change ( |
| Chemical Shift ( | 7.4 – 7.8 ppm | 6.0 – 6.9 ppm (Upfield) | Loss of coplanarity reduces anisotropic deshielding from the phenyl rings. |
| Chemical Shift ( | 7.6 – 8.0 ppm | 5.8 – 6.7 ppm (Upfield) | Steric twist disrupts conjugation, shielding the proton. |
| Stability | Stable at RT | Reverts to trans with heat/acid | Steric clash between carbonyl and Ring B. |
| NOESY Correlation | H | H | Proximity of vinylic protons in cis geometry. |
Deep Dive: The "Upfield Shift" Phenomenon
In the trans isomer, the molecule is planar.[1] The vinylic protons sit in the deshielding zone of the aromatic ring currents and the anisotropic cone of the carbonyl group.
In the cis isomer, the steric clash between the carbonyl oxygen and the ortho-protons of the B-ring (aldehyde side) forces the B-ring to twist out of the plane.
-
Breaking Conjugation: The loss of orbital overlap reduces the "double bond character" of the enone system.
-
Shielding: The protons are moved out of the strong deshielding plane of the aromatic rings, causing them to resonate at a lower frequency (upfield, lower ppm).
Advanced Validation: NOESY/ROESY
When
Experimental Workflow for Validation
Figure 2: Validation workflow using 2D NMR techniques.
-
Cis-Specific Signal: In the cis conformation, the two aromatic rings are spatially closer than in the trans form. You will often observe NOE cross-peaks between the ortho-protons of Ring A and Ring B , or between the
-proton and the ortho-protons of the benzoyl ring, which are not possible in the extended trans conformation.
References
-
BenchChem. (2025).[1][2] A Comparative NMR Analysis of Cis and Trans Chalcone Isomers. Retrieved from
-
MDPI. (2023). pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. Molecules.[2][3][5][6][7][8][9][10][11][12][13][14] Retrieved from
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.[1][3][7][10] Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties. PMC. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. uwlax.edu [uwlax.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. research.chalmers.se [research.chalmers.se]
Comparative Guide: Validation Strategies for Halogenated Small Molecules (Case Study: C15H10BrClO)
Executive Summary
In drug discovery and organic synthesis, the validation of chemical identity and purity is non-negotiable. This guide focuses on the specific elemental analysis of C15H10BrClO (Molecular Weight: ~321.60 g/mol ), a representative formula for halogenated chalcones or heterocyclic scaffolds often screened for antimicrobial or anticancer activity.
While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous, Combustion Analysis (EA) remains the "Gold Standard" for establishing bulk purity (
Part 1: Theoretical Baseline & The "Halogen Challenge"
Before selecting an analytical method, one must establish the theoretical baseline. For a researcher synthesizing C15H10BrClO, the target composition is precise.
Theoretical Composition Calculation
Formula: C
-
C:
-
H:
-
Br:
-
Cl:
-
O:
-
Total MW: 321.601 g/mol
Table 1: Theoretical Targets vs. Acceptable Limits
Standard acceptance criteria for peer-reviewed publication is
| Element | Theoretical Mass % | Lower Limit (-0.4%) | Upper Limit (+0.4%) | Analytical Challenge |
| Carbon | 56.02% | 55.62% | 56.42% | Incomplete combustion due to charring (halogen effect). |
| Hydrogen | 3.13% | 2.73% | 3.53% | Hygroscopic solvents (water) inflating values. |
| Bromine | 24.85% | 24.45% | 25.25% | Interference with detector; requires specific reduction. |
| Chlorine | 11.02% | 10.62% | 11.42% | Volatility; often requires separate titration or IC. |
| Oxygen | 4.98% | N/A | N/A | Calculated by difference (usually). |
Part 2: Comparative Methodology
Combustion Analysis vs. HRMS vs. EDS
For a molecule containing both Bromine and Chlorine, standard CHN analysis is insufficient without modification. Below is a comparison of the three primary validation workflows.
Classical Combustion Analysis (CHNS-X)
-
Mechanism: Flash combustion at >1000°C. Halogens are converted to HX or
. -
Pros: Measures bulk purity (solvents, inorganic salts, and starting materials affect the result). Required for publication.
-
Cons: High sample requirement (2–5 mg). Halogens (Br/Cl) can poison catalysts or interfere with transport lines if not scrubbed.
-
Verdict: Essential. Must use a configuration with a Tungsten Trioxide (
) catalyst and Copper reduction layer to handle halogens.
High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.
-
Pros: Confirms molecular formula and isotopic pattern (crucial for Br/Cl distinct patterns). Requires micrograms.
-
Cons: Does not prove purity. A sample can be 80% pure and still give a perfect HRMS match.
-
Verdict: Complementary. Use to prove identity, not purity.
Energy Dispersive X-Ray Spectroscopy (EDS)
-
Mechanism: Electron beam excitation emitting characteristic X-rays.
-
Pros: Excellent for determining the Br:Cl ratio (1:1 in this case). Non-destructive.
-
Cons: Semi-quantitative (errors often >1-2%). Surface analysis only.
-
Verdict: Troubleshooting only. Use if CHN analysis fails to verify the halogen ratio.
Part 3: Experimental Protocol (Combustion Analysis)
Objective: Accurately determine %C, %H, and %N (if applicable) for C15H10BrClO while mitigating halogen interference.
Reagents & Equipment
-
Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.
-
Capsules: Tin (Sn) capsules (facilitates exothermic flash).
-
Additives: Vanadium Pentoxide (
) or Tungsten Trioxide ( ).
Step-by-Step Workflow
-
Sample Preparation (Drying):
-
Rationale: C15H10BrClO is likely lipophilic but may trap synthesis solvents (DCM, Ethyl Acetate).
-
Action: Dry sample under high vacuum (<0.1 mbar) at 40°C for 12 hours.
-
Check: Run
-NMR. If solvent peaks exist, EA will fail (Carbon % will deviate).
-
-
Weighing:
-
Calibrate microbalance using a standard (e.g., Acetanilide).
-
Weigh 2.000 mg ± 0.005 mg of C15H10BrClO into a tin capsule.
-
Critical Step: Add ~10 mg of Tungsten Trioxide (
) powder to the capsule. -
Why?
acts as an oxygen donor and flux, preventing the formation of non-volatile metal-halides and ensuring complete combustion of the halogenated backbone.
-
-
Combustion Parameters:
-
Furnace Temp: 980°C (Standard)
Boost to 1050°C for refractory halogenated compounds. -
Reduction Tube: Must contain pure Copper wires to convert nitrogen oxides to
and trap excess halogens ( ).
-
-
Data Processing:
-
Compare result to Table 1.
-
If %C is low and %H is high: Sample is wet (water).
-
If %C is high: Incomplete combustion (soot formation).
-
Part 4: Visualization of Analytical Logic
Workflow: Validating C15H10BrClO
The following diagram illustrates the decision matrix for validating the compound, highlighting where different methods overlap.
Figure 1: Integrated workflow for validating halogenated organic molecules, prioritizing solvent removal and isotopic confirmation before destructive combustion analysis.
Halogen Interference Mechanism
Understanding why standard combustion fails without additives.
Figure 2: The role of the Copper Reduction layer in scrubbing halogens (Br/Cl) to prevent detector corrosion and false mass readings.
Part 5: Data Analysis & Interpretation
When reviewing your data for C15H10BrClO, use this troubleshooting matrix.
Table 2: Troubleshooting Elemental Analysis Deviations
| Observation | Probable Cause | Corrective Action |
| High %C (+1.5%) | Non-combustible inorganic impurities or capsule contamination. | Check ash content; handle capsules with forceps only. |
| Low %C (-1.0%) | Incomplete combustion (formation of carbides). | Add |
| High %H (+0.5%) | Water absorption (Hygroscopic). | Dry sample at 80°C under vacuum; store in desiccator. |
| Low %Br/Cl | Volatilization before combustion. | Ensure capsule is cold-sealed perfectly; do not use plastic caps. |
The Isotopic Signature (HRMS Confirmation)
While EA gives percentages, HRMS confirms the halogen count. For C15H10BrClO, look for the specific M+ cluster:
-
M (100%):
Br + Cl -
M+2:
Br + Cl AND Br + Cl (High intensity due to Br/Cl mix) -
M+4:
Br + Cl
Note: If your EA is perfect but HRMS shows no M+2/M+4 pattern, you have synthesized the wrong molecule (likely de-halogenated).
References
-
American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of Halogenated Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Significance of Halogenated Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings. This conjugated system is a potent chromophore, making chalcones ideal candidates for investigation by UV-Visible (UV-Vis) spectroscopy. The introduction of halogen substituents onto one or both aromatic rings systematically perturbs the electronic structure of the chalcone molecule, leading to predictable yet nuanced shifts in their maximum absorption wavelengths (λmax). Understanding these shifts is paramount for researchers in drug discovery and materials science, as the UV-Vis absorption profile can provide insights into the electronic properties, potential for photosensitization, and even preliminary structure-activity relationships.
This guide provides a comparative analysis of the UV-Vis absorption maxima of halogenated chalcones, supported by experimental data from the scientific literature. We will explore the influence of different halogens (Fluorine, Chlorine, Bromine, and Iodine) and their positional isomerism on the absorption spectra. Furthermore, this guide furnishes detailed experimental protocols for both the synthesis of halogenated chalcones via the Claisen-Schmidt condensation and their subsequent analysis using UV-Vis spectroscopy, ensuring scientific integrity and reproducibility.
The Theoretical Framework: Electronic Transitions in Chalcones
The UV-Vis spectrum of a chalcone typically displays two main absorption bands.[1] These bands arise from electronic transitions within the molecule upon absorption of UV or visible light. The lower energy, longer wavelength band, often found between 340-390 nm, is attributed to the π → π* transition of the entire conjugated system, including the aromatic rings and the enone bridge.[1] A higher energy, shorter wavelength band, typically appearing between 220-270 nm, is also due to a π → π* transition, primarily associated with the aromatic rings.[1] The less intense n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is often obscured by the more intense π → π* bands.
The introduction of a halogen substituent can modulate the energy of these transitions through a combination of two opposing electronic effects:
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond. This effect generally stabilizes the ground state more than the excited state, leading to a larger energy gap for the π → π* transition and a shift to a shorter wavelength (a hypsochromic or blue shift ).
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This delocalization extends the conjugation, which stabilizes the excited state more than the ground state, reducing the energy gap for the π → π* transition. This results in a shift to a longer wavelength (a bathochromic or red shift ).
The net effect of a halogen substituent on the λmax is a delicate balance between its inductive and resonance effects. For halogens, the inductive effect is generally stronger than the resonance effect. However, the extent of each effect is influenced by the specific halogen and its position on the aromatic ring.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the experimentally observed UV-Vis absorption maxima (λmax) for a selection of halogenated chalcones, compiled from various research articles. The data illustrates the impact of different halogens and their substitution patterns on the primary π → π* transition.
| Chalcone Derivative | Halogen | Position of Halogen | Solvent | λmax (nm) | Reference |
| Unsubstituted Chalcone | - | - | Ethanol | 310 | [Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.] |
| 4-Fluoro-chalcone | F | 4' | DMF | 360 | [Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7159-7176.] |
| 4-Chloro-chalcone | Cl | 4' | Ethanol | 318 | [Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. John Wiley & Sons.] |
| 3-Bromo-chalcone | Br | 3' | Not Specified | 322 | [THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. (2022). Rasayan Journal of Chemistry, 15(3), 1982-1989.] |
| 4-Bromo-chalcone | Br | 4' | Not Specified | 323 | [THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. (2022). Rasayan Journal of Chemistry, 15(3), 1982-1989.] |
| 4-Iodo-chalcone | I | 4' | Ethanol | 325 | [Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.] |
| 2-Chloro-chalcone | Cl | 2' | Ethanol | 308 | [Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. John Wiley & Sons.] |
| 3-Chloro-chalcone | Cl | 3' | Ethanol | 312 | [Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. John Wiley & Sons.] |
Analysis of Trends:
-
Effect of the Halogen: Moving down the halogen group from fluorine to iodine, there is generally a slight bathochromic shift. This can be attributed to the decreasing electronegativity and increasing polarizability of the halogens. While the inductive effect decreases, the ability of the lone pairs to participate in resonance (due to better orbital overlap with the aromatic ring's π-system for larger halogens) can lead to a net red shift.
-
Effect of Position: The position of the halogen substituent significantly influences the λmax. For instance, a 4'-chloro substituent (para) results in a λmax of 318 nm, whereas a 2'-chloro substituent (ortho) leads to a λmax of 308 nm. This is likely due to steric hindrance in the ortho position, which can disrupt the planarity of the molecule and reduce the extent of conjugation, causing a hypsochromic shift. The para position allows for maximal resonance interaction with the conjugated system.
Experimental Protocols
Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. It involves the base-catalyzed reaction between a substituted benzaldehyde and a substituted acetophenone.
Materials:
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the substituted acetophenone in a minimal amount of 95% ethanol.
-
Aldehyde Addition: To the stirred solution, add one equivalent of the substituted benzaldehyde.
-
Base Addition: Slowly add an aqueous solution of NaOH (10-20%) or KOH to the mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as melting point determination, FT-IR, and ¹H NMR spectroscopy.
Caption: Claisen-Schmidt condensation workflow.
UV-Vis Spectroscopic Analysis of Halogenated Chalcones
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO). The choice of solvent is critical as it can influence the λmax.
Step-by-Step Protocol:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Sample Preparation: Prepare a stock solution of the purified halogenated chalcone in the chosen spectroscopic grade solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance reading falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-500 nm) to zero the instrument.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the dilute chalcone solution before filling it with the sample solution. Place the sample cuvette back into the sample holder.
-
Data Acquisition: Scan the absorbance of the sample from the desired wavelength range. The instrument software will generate a spectrum of absorbance versus wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Caption: UV-Vis spectroscopy experimental workflow.
Conclusion
The UV-Vis absorption maxima of halogenated chalcones are systematically influenced by the nature and position of the halogen substituent. A comprehensive understanding of these spectroscopic properties, grounded in the principles of electronic transitions and substituent effects, is crucial for the rational design of novel chalcone derivatives with tailored photophysical properties. The provided experimental protocols offer a reliable framework for the synthesis and characterization of these compounds, enabling researchers to further explore their potential in various scientific and therapeutic applications.
References
- Dhar, D. N. (1981).
- Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Wijayanti, N. L. P. R., et al. (2020). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 25(22), 5393. [Link]
-
Saeed, A., et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7159-7176. [Link]
-
Brahmana, E. M., et al. (2022). THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. Rasayan Journal of Chemistry, 15(3), 1982-1989. [Link]
- A Comprehensive Review on the Synthesis of Chalcones by Claisen-Schmidt Condensation. (2014). International Journal of ChemTech Research, 6(5), 2859-2871.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (2023).
-
Electronic transitions in UV Visible spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
The Effect of Conjugation on UV-Vis Absorption Spectra. (n.d.). Mastering Organic Chemistry. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of iodo-chalcones. (2010). Journal of the Indian Chemical Society, 87(11), 1411-1413.
-
UV-Vis Spectroscopy: Principle, Instrumentation, and Applications. (n.d.). BYJU'S. Retrieved from [Link]
Sources
Definitive Structural Validation of Chalcones: A 2D NMR Methodology Guide
Executive Summary
In medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold due to their anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their structural validation is frequently plagued by ambiguity. Standard 1D
This guide details a self-validating HSQC/HMBC methodology that supersedes traditional 1D analysis. By correlating protons to their carbon partners (HSQC) and mapping long-range connectivity across the carbonyl "bridge" (HMBC), researchers can achieve unambiguous structural proof, essential for rigorous SAR (Structure-Activity Relationship) studies.
Part 1: The Challenge – Why 1D NMR is Insufficient
The primary failure mode in chalcone characterization using only 1D NMR is the "Connectivity Gap."
-
The Problem: You can identify Ring A, Ring B, and the alkene linker (
protons) as separate fragments. However, 1D NMR cannot definitively prove which ring is attached to the carbonyl and which is attached to the -carbon. -
The Risk: Misassignment of the A-ring (carbonyl side) vs. the B-ring (alkene side) leads to false pharmacophore modeling.
-
The Solution: 2D Heteronuclear correlation.[2]
Methodology Comparison: 1D vs. HSQC/HMBC
| Feature | Standard 1D ( | COSY (H-H Correlation) | HSQC + HMBC (Recommended) |
| Connectivity | Fragmented (Functional groups only) | Short-range (H-H neighbors only) | Complete Skeleton (H-C-C-H) |
| Quaternary Carbons | Visible but unassignable | Invisible | Assignable via long-range coupling |
| Ring Linkage | Inferential (Chemical shift rules) | Cannot cross Carbonyl | Definitive (via |
| Isomer ID | Spatial & Electronic proof | ||
| Confidence Level | Low (Ambiguous) | Medium | High (Publication Standard) |
Part 2: The Self-Validating Protocol
This protocol is designed as a logical cascade. Each step validates the previous one, ensuring no error propagation.
Phase 1: Sample Preparation & 1D Screening
Objective: Establish purity and geometry (
-
Solvent Selection: Use DMSO-
over CDCl if your chalcone contains phenolic hydroxyls (common in natural products). DMSO slows proton exchange, allowing -OH peaks to appear as sharp singlets/doublets, which provide crucial HMBC entry points. -
The 1D Check:
-
Locate the
and protons of the enone system. -
Validation Check: For trans-chalcones (most bioactive form), ensure the coupling constant
Hz. If Hz, you have the cis isomer or a contaminant.
-
Phase 2: HSQC (The Atlas)
Objective: Map every proton to its direct carbon parent (
-
Logic: 1D NMR shows you where protons are; HSQC tells you what they are attached to.
-
Procedure: Run a phase-sensitive HSQC.
-
Critical Output: This experiment filters out quaternary carbons (which have no protons). Any carbon signal in your 1D
C spectrum that disappears in the HSQC is a Quaternary Carbon (C=O, ipso-carbons, or substituted aromatic carbons). Mark these immediately.
Phase 3: HMBC (The Bridge Builder)
Objective: Connect the fragments using long-range coupling (
The "Golden Triangle" of Chalcone HMBC: To validate the structure, you must observe three specific correlations (see Diagram 2 below):
-
Link 1: The
-proton must correlate to the Carbonyl (C=O) ( ). -
Link 2: The
-proton must correlate to the Ring B ipso-carbon ( ). -
Link 3: The
-proton must correlate to the Ring A ipso-carbon ( ).
Protocol Tip: Set the long-range coupling delay optimization to 8 Hz (approx 62.5 ms). This is standard for aromatic and conjugated systems.
Part 3: Visualization & Logic Flow
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for validating a chalcone scaffold.
Caption: Step-by-step decision matrix for validating chalcone geometry and connectivity. Note the critical checkpoint at J-coupling analysis.
Diagram 2: HMBC Connectivity Logic (The "Golden Triangle")
This diagram visualizes the specific long-range correlations required to prove the chalcone structure.
Caption: The "Golden Triangle" of connectivity. The red arrows (H-Beta to Carbonyl) provide the definitive proof that bridges Ring A and Ring B.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
Hwang, D., et al. (2011).[3] "Synthesis and Complete Assignment of NMR Data of 20 Chalcones." Magnetic Resonance in Chemistry. Provides benchmark chemical shifts and assignments for substituted chalcones.
-
Talaq, M., et al. (2021).[2] "New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy." Basrah Journal of Science. A recent case study demonstrating the specific application of HMBC/HSQC in chalcone validation.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Safety Operating Guide
Personal protective equipment for handling 4'-Bromo-2-chlorochalcone
Executive Summary
Compound: 4'-Bromo-2-chlorochalcone Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Sensitizer. Critical Risk Mechanism: Michael Addition (Covalent modification of cysteine residues).
This guide defines the operational safety standards for handling 4'-Bromo-2-chlorochalcone. As a halogenated
Risk Assessment & Hazard Identification
To handle this compound safely, one must understand why it is dangerous. It is not merely a "chemical irritant"; it is a privileged electrophile .
The Mechanism: Michael Addition
The central enone structure (chalcone scaffold) acts as a Michael acceptor.[1] In biological systems, this electrophilic alkene reacts with soft nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins.
-
Consequence: This covalent binding can trigger the Keap1-Nrf2 pathway or form hapten-protein conjugates, leading to Allergic Contact Dermatitis (ACD) or respiratory sensitization upon repeated exposure.
-
Operational Implication: PPE must prevent all skin contact.[2][3] There is no "safe" low-level exposure for sensitizers.
GHS Classification Data
| Hazard Code | Description | Operational Response |
| H315 | Causes skin irritation | Double-gloving; immediate wash upon splash. |
| H319 | Causes serious eye irritation | Chemical splash goggles (Safety glasses are insufficient for powders). |
| H335 | May cause respiratory irritation | All solid handling must occur in a Fume Hood. |
| H411 | Toxic to aquatic life (Long lasting) | strictly segregated halogenated waste disposal. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for this specific compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil min).Alternative: Silver Shield/Laminate for prolonged solution handling. | Halogenated organics can permeate thin nitrile.[4] The outer glove acts as a sacrificial barrier against the solid powder. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).[4] | Fine crystalline dust can bypass standard safety glasses. Goggles provide a seal against particulate entry. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).Emergency: N95/P100 respirator if hood unavailable. | Prevents inhalation of the irritant dust.[2] The H335 classification mandates engineering controls over personal respirators where possible. |
| Body Protection | Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves (Optional). | Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab. |
Visualization: PPE Decision Logic
This logic gate ensures the correct PPE is selected based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on the physical state of the chalcone derivative.
Operational Workflow: Safe Handling Protocol
Phase A: Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the container is open, and the solid is disturbed.
-
Preparation:
-
Place a disposable absorbent mat (benchkote) inside the chemical fume hood.
-
Pre-weigh your receiving vessel (flask/vial) to avoid transferring powder back and forth.
-
Static Control: Use an anti-static gun or static-dissipative spatula. Charged chalcone dust is "sticky" and difficult to contain.
-
-
The Transfer:
-
Keep the balance inside the hood if possible. If not, tare the closed vial, move to the hood, add solid, close, and return to the balance. Never weigh open powder on an open bench.
-
Technique: Do not dump. Tap the spatula gently.
-
-
Decontamination:
-
Wipe the exterior of the stock bottle with a tissue dampened in ethanol/acetone before returning it to storage.
-
Dispose of the tissue immediately in solid hazardous waste.
-
Phase B: Reaction & Synthesis
-
Solvent Selection:
-
When dissolved (e.g., in DCM or Ethanol), the compound penetrates skin faster.
-
Treat all reaction mixtures as Halogenated Solvent Waste , regardless of the carrier solvent, due to the Br/Cl content of the solute.
-
-
Spill Management:
-
Powder Spill: Do not dry sweep. Cover with a wet paper towel (water/ethanol) to dampen the dust, then wipe up. This prevents aerosolization.[2]
-
Liquid Spill: Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Halogenated Contaminants."
-
Visualization: Safe Weighing Workflow
Figure 2: Step-by-step workflow for the safe weighing and transfer of solid chalcone derivatives.
Disposal & Emergency Procedures
Waste Management
Because 4'-Bromo-2-chlorochalcone contains both Bromine and Chlorine, it must be segregated from general organic waste to comply with environmental regulations and incineration protocols.
-
Solid Waste: Label as "Solid Halogenated Organic Waste."
-
Liquid Waste: Label as "Halogenated Organic Solvents" (even if dissolved in non-halogenated solvents like Acetone).
-
Glassware: Rinse with acetone into the halogenated waste container before washing in the sink.
First Aid (Self-Validating Response)
-
Eye Contact: Flush immediately for 15 minutes.[5] Validation: The irritation should subside; if pain persists, the micro-particles may still be trapped—seek medical attention.
-
Skin Contact: Wash with soap and water.[4][5] Do not use alcohol on the skin, as it may enhance absorption of the remaining residue.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5293152, 4'-Bromo-4-chlorochalcone. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
